Product packaging for Oxantel Pamoate(Cat. No.:CAS No. 68813-55-8)

Oxantel Pamoate

カタログ番号: B1677837
CAS番号: 68813-55-8
分子量: 604.6 g/mol
InChIキー: CCOAINFUFGBHBA-UETGHTDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Oxantel pamoate is a naphthoic acid.
See also: Oxantel (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16O6.C13H16N2O<br>C36H32N2O7 B1677837 Oxantel Pamoate CAS No. 68813-55-8

特性

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAINFUFGBHBA-UETGHTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68813-55-8
Record name Oxantel pamoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68813-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxantel pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXANTEL PAMOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXANTEL PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxantel Pamoate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxantel Pamoate, a tetrahydropyrimidine derivative, is a potent anthelmintic agent with significant efficacy against Trichuris trichiura (whipworm). This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action for research and development purposes. Detailed experimental protocols for its synthesis and in vivo evaluation are presented, alongside a consolidation of key quantitative data from preclinical and clinical studies. This document aims to serve as a foundational resource for researchers investigating novel anthelmintic therapies and exploring the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound is a two-stage process involving the preparation of the active pharmaceutical ingredient, Oxantel, followed by its salt formation with Pamoic Acid.

Synthesis of Pamoic Acid

Pamoic acid is synthesized via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde.

Experimental Protocol: Synthesis of Pamoic Acid

  • Reaction Setup: In a reaction vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde (or paraformaldehyde).

  • Reaction Conditions: Heat the mixture to 58-62°C and maintain this temperature for approximately 30 minutes. The reaction is then heated further to 95-105°C for 2.5-3.5 hours.

  • Work-up and Purification: After cooling, the resulting precipitate is filtered, washed, and dried to yield Pamoic Acid.

Synthesis of Oxantel

Oxantel, chemically known as 3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol, is a tetrahydropyrimidine derivative. Its synthesis involves the condensation of a substituted pyrimidine with a phenol derivative.

Experimental Protocol: Synthesis of Oxantel

  • Activation of the Carboxylic Acid: 3-Hydroxycinnamic acid is activated, for example, by conversion to its corresponding acid chloride or by using a peptide coupling agent.

  • Condensation Reaction: The activated 3-hydroxycinnamic acid derivative is reacted with N-methyl-1,3-propanediamine in an appropriate solvent.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrahydropyrimidine ring of Oxantel.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure Oxantel base.

Formation of this compound Salt

The final step is the formation of the pamoate salt by reacting Oxantel base with Pamoic Acid.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve equimolar amounts of Oxantel base and Pamoic Acid in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a heated alcohol.

  • Salt Formation: Stir the solution to allow for the acid-base reaction and subsequent precipitation of this compound.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

G cluster_0 Synthesis of Pamoic Acid cluster_1 Synthesis of Oxantel cluster_2 Salt Formation 3-hydroxy-2-naphthoic acid 3-hydroxy-2-naphthoic acid Condensation Condensation 3-hydroxy-2-naphthoic acid->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Pamoic Acid Pamoic Acid Condensation->Pamoic Acid Salt Formation Salt Formation Pamoic Acid->Salt Formation 3-hydroxycinnamic acid 3-hydroxycinnamic acid Condensation & Cyclization Condensation & Cyclization 3-hydroxycinnamic acid->Condensation & Cyclization N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine->Condensation & Cyclization Oxantel Base Oxantel Base Condensation & Cyclization->Oxantel Base Oxantel Base->Salt Formation This compound This compound Salt Formation->this compound

Caption: Synthetic workflow for this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₃₆H₃₂N₂O₇[1]
Molecular Weight 604.65 g/mol [1]
CAS Number 68813-55-8[1]
Appearance White to Off-white Solid[2]
Melting Point >247°C (decomposes)[2]
Solubility Soluble in DMSO (with heating), slightly soluble in Methanol (with heating)[2]
Storage Store at 4°C, sealed and away from moisture
IUPAC Name 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol[1]

Mechanism of Action

This compound exerts its anthelmintic effect by acting as a specific agonist of the nicotinic acetylcholine receptors (nAChRs) in nematodes.[3] This interaction leads to the opening of ion channels, causing a depolarizing neuromuscular blockade. The resulting spastic paralysis of the worms leads to their expulsion from the host's gastrointestinal tract.[3]

G Oxantel Oxantel nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell Oxantel->nAChR Binds to & Activates Channel_Opening Ion Channel Opening nAChR->Channel_Opening Depolarization Persistent Depolarization Channel_Opening->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

References

A Technical Guide to the Pharmacokinetics and Low Systemic Bioavailability of Oxantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of oxantel pamoate, with a specific focus on the factors contributing to its characteristically low systemic bioavailability. This compound is an anthelmintic agent effective against intestinal nematodes, particularly Trichuris trichiura (whipworm).[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract, a feature directly linked to its minimal absorption into systemic circulation.[1][3][4] This document synthesizes available preclinical data, details experimental methodologies, and presents visual workflows to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are defined by its poor absorption from the GI tract, leading to negligible systemic exposure and a favorable safety profile.[1][3] The drug primarily acts locally on parasites within the gut.[1][3][4]

Absorption and Bioavailability

Following oral administration, this compound is only poorly absorbed.[5] A preclinical study in rats demonstrated that after a high oral dose, the plasma concentrations of oxantel remained below the limit of quantification, underscoring its very low systemic bioavailability.[3][5] This is a deliberate characteristic of the pamoate salt formulation, which is designed to limit absorption and maximize drug concentration at the site of infection in the intestine.[6][7]

Table 1: Pharmacokinetic Parameters of this compound in Rats

Species Administration Route Dose (mg/kg) Pharmacokinetic Parameter Result Reference

| Rat | Oral (Single Dose) | 100 | Plasma Concentration | Below Lower Limit of Quantification (<0.4 µg/mL) at all measured time points (0.25h to 33h) |[3][4] |

Distribution

Given its minimal absorption, the distribution of this compound into systemic circulation and peripheral tissues is negligible. The compound is primarily confined to the gastrointestinal lumen, where it exerts its anthelmintic effect by acting as a selective agonist on the nicotinic acetylcholine receptors of the parasite, causing spastic paralysis and subsequent expulsion.[1][3][8]

Metabolism

In vitro studies using intestinal microsomes from both rats and humans have shown that this compound is metabolically stable.[3][4] This intrinsic stability means the drug is unlikely to be significantly degraded by metabolic enzymes within the enterocytes before it can act on the parasites.[3] While some in vitro studies have noted moderate inhibition of cytochrome P450 enzymes CYP2C9 and CYP2D6, this is not considered clinically significant due to the extremely low systemic concentrations achieved in vivo.[4][5]

Table 2: In Vitro Metabolic Stability of this compound

System Parameter Result Interpretation Reference
Rat Intestinal Microsomes Half-life (t½) > 120 minutes Metabolically Stable [3]

| Human Intestinal Microsomes | Half-life (t½) | > 120 minutes | Metabolically Stable |[3] |

Excretion

Consistent with its poor absorption, this compound is predominantly excreted unchanged in the feces.[9] Minimal renal clearance is expected due to the low levels of the drug in systemic circulation.

Factors Contributing to Low Systemic Bioavailability

The low systemic bioavailability of this compound is a multi-factorial property stemming from its physicochemical characteristics and poor membrane permeability.

  • Pamoate Salt Formulation: Oxantel is administered as a pamoate (embonate) salt, which has very poor water solubility.[6][7] This low solubility limits the dissolution of the drug in the GI fluid, which is a prerequisite for absorption across the intestinal wall.[7]

  • Low Membrane Permeability: In addition to its low solubility, the oxantel molecule itself exhibits low permeability across the intestinal epithelium.[1][3][4] This has been confirmed in in vitro studies using Caco-2 cells, a standard model for predicting human intestinal absorption.[4]

Factors Contributing to Low Systemic Bioavailability of this compound cluster_0 Physicochemical Properties cluster_1 Biological Barrier cluster_2 Pharmacokinetic Outcome Pamoate Pamoate Salt Solubility Poor Water Solubility Pamoate->Solubility leads to Absorption Minimal GI Absorption Solubility->Absorption Permeability Low Intrinsic Permeability Permeability->Absorption Bioavailability Low Systemic Bioavailability Absorption->Bioavailability Fecal_Excretion High Fecal Excretion Absorption->Fecal_Excretion results in GI_Action Localized Action in GI Tract Bioavailability->GI_Action enables

Caption: Logical flow of factors leading to low systemic bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This study was designed to measure the systemic exposure of this compound following oral administration in a rodent model.

  • Subjects: Wistar rats (non-GLP study).[3]

  • Dosing: A single oral gavage dose of 100 mg/kg this compound was administered, co-administered with 100 mg/kg albendazole.[3]

  • Blood Sampling: Blood samples were collected via tail vein at multiple time points: 0.25, 0.5, 1, 2, 4, 6, 8, 10, 24, and 33 hours post-administration.[3]

  • Sample Processing: Blood was processed to plasma for analysis.

  • Analytical Method: Plasma concentrations of oxantel were determined using a validated bioanalytical method (details not specified in the reference), with a reported Lower Limit of Quantification (LLOQ) of 0.4 µg/mL.[3]

Experimental Workflow for Rat Pharmacokinetic Study Dose Oral Dosing (100 mg/kg) Sampling Serial Blood Sampling (0.25h - 33h) Dose->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS or equivalent) Processing->Analysis Result Data Analysis (Concentration vs. Time) Analysis->Result

References

A Technical Guide to the Selective Activity of Oxantel Pamoate Against Trichuris trichiura

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infections with the soil-transmitted helminth (STH) Trichuris trichiura, or whipworm, affect an estimated 465 million people globally, posing a significant public health challenge.[1] Standard anthelmintic treatments, such as albendazole and mebendazole, exhibit disappointingly low efficacy against this parasite when administered in single doses.[1][2][3][4] Oxantel pamoate, a tetrahydropyrimidine derivative first discovered in the 1970s, has re-emerged as a compound of critical interest due to its pronounced and selective trichuricidal properties.[3][5] This document provides an in-depth technical overview of the molecular basis for this compound's selective activity, supported by quantitative efficacy data and detailed experimental protocols. The primary mechanism of action is its potent agonistic activity on a novel, parasite-specific subtype of nicotinic acetylcholine receptor (nAChR), leading to spastic paralysis and expulsion of the worm.

Core Mechanism: Selective Agonism of Trichuris Nicotinic Acetylcholine Receptors

The selective efficacy of this compound against Trichuris trichiura is rooted in its specific interaction with the neuromuscular signaling of the parasite. Unlike its structural analogue, pyrantel, which is ineffective against whipworm, oxantel acts as a potent agonist on a specific class of nAChRs unique to Trichuris species.[6][7]

Molecular Target: Research has identified a novel ACR-16-like subunit in Trichuris suis (pig whipworm) and Trichuris muris (mouse model) that forms a homomeric nAChR.[7][8][9][10] This receptor, which can be described as an O-AChR (Oxantel-sensitive Acetylcholine Receptor) subtype, is distinct from those found in other nematodes.[7][11]

Signaling Pathway:

  • Binding: this compound binds to this unique homomeric ACR-16-like receptor located on the parasite's muscle cells.[5][12]

  • Channel Activation: This binding event activates the ligand-gated ion channel, causing an influx of cations.

  • Depolarization: The ion influx leads to the depolarization of the muscle cell membrane.

  • Spastic Paralysis: Sustained depolarization results in irreversible muscle contraction and a state of spastic paralysis.[5][12][13]

  • Expulsion: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[5][12]

The selectivity arises because the nAChRs in other helminths, such as hookworms and Ascaris lumbricoides, do not share the same high affinity for oxantel.[10] For instance, the ACR-16-like receptor in T. muris is insensitive to pyrantel, explaining the differential spectrum of activity between these two closely related drugs.[8][10]

Oxantel_Signaling_Pathway cluster_interstitial Intestinal Lumen cluster_muscle_cell Trichuris Muscle Cell Oxantel This compound nAChR Homomeric nAChR (ACR-16-like Subunits) Oxantel->nAChR Binds & Activates Ions_in Cation Influx (Na+, Ca2+) nAChR->Ions_in Paralysis Spastic Paralysis & Expulsion Depolarization Membrane Depolarization Contraction Sustained Muscle Contraction Depolarization->Contraction Contraction->Paralysis Ions_in->Depolarization Ions_out Ions_out->nAChR Opens Channel

Caption: Mechanism of oxantel-induced spastic paralysis in Trichuris trichiura.

Quantitative Efficacy Data

The superior efficacy of this compound against Trichuris has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Comparative In Vivo Efficacy Against Trichuris Species

Drug/CombinationSpeciesDosageCure Rate (CR)Egg Reduction Rate (ERR)ED₅₀Reference(s)
This compound T. trichiura20 mg/kg26.3%93.2%-[14][15][16]
This compound T. trichiura15-30 mg/kg59-60%97.5-98.8%-[17]
This compound T. muris10 mg/kg--4.7 mg/kg[2][3]
Oxantel-Albendazole T. trichiura20 mg/kg Oxantel + 400 mg Albendazole31.2%96.0%-[14][15][18]
Albendazole T. trichiura400 mg2.6%45.0%-[14][15][18]
Mebendazole T. trichiura500 mg11.8%75.0%-[14][15][18]
Albendazole T. muris---345 mg/kg[3]
Mebendazole T. muris---79 mg/kg[3]

Table 2: In Vitro Efficacy Against Trichuris muris

DrugStageIC₅₀ (µg/mL)Reference(s)
This compound L1 Larvae0.05[19]
Levamisole L1 Larvae1.8[19]
Nitazoxanide L1 Larvae4.4[19]
Mebendazole L1 Larvae> 50 (no effect)[19]
Ivermectin L1 Larvae> 50 (no effect)[19]

Table 3: Efficacy Against Other Soil-Transmitted Helminths

DrugSpeciesDosageEfficacy NotesReference(s)
This compound Hookworm (A. ceylanicum, N. americanus)10 mg/kg (in vivo)Lacked activity.[2][3]
This compound A. lumbricoides20 mg/kgLow efficacy.[18]
Albendazole Hookworm400 mgHigh efficacy (59.8% CR).[14][16]

Detailed Experimental Protocols

The following sections describe the methodologies used to establish the selective activity and mechanism of this compound.

In Vivo Efficacy Assessment in the Trichuris muris Mouse Model

This protocol is standard for evaluating the in vivo activity of anthelmintics against a whipworm model.

Methodology:

  • Animal Model: C57BL/6J mice are typically used.

  • Infection: Mice are orally infected with approximately 200 embryonated T. muris eggs.

  • Treatment: On day 41 post-infection, a single oral dose of this compound (e.g., 1 to 10 mg/kg) is administered. A vehicle control group receives only the administration vehicle.

  • Worm Expulsion Rate (WER): Stool is collected for 72 hours post-treatment, and any expelled worms are counted.

  • Worm Burden Reduction (WBR): On day 7 post-treatment, mice are euthanized, and the ceca are examined to count the remaining worms.

  • Calculation: WBR is calculated by comparing the mean number of worms in the treated group to the control group. The ED₅₀ (Effective Dose for 50% reduction) is then calculated from dose-response data.[2][20]

In_Vivo_Workflow cluster_protocol In Vivo Efficacy Protocol (T. muris) start Infect Mice with ~200 T. muris Eggs wait Wait 41 Days (Worms Mature) start->wait treat Administer Single Oral Dose of this compound wait->treat collect Collect Stool (0-72h Post-Treatment) treat->collect dissect Dissect Mice (Day 7 Post-Treatment) treat->dissect count_expelled Count Expelled Worms (Calculate WER) collect->count_expelled end Calculate Worm Burden Reduction (WBR) vs. Control count_expelled->end count_remaining Count Remaining Worms in Cecum dissect->count_remaining count_remaining->end

Caption: Workflow for assessing in vivo efficacy against Trichuris muris.

In Vitro Larval Motility Assay

This assay determines the direct effect of a compound on parasite viability in a controlled environment.

Methodology:

  • Larval Preparation: First-stage larvae (L1) of T. muris are hatched from embryonated eggs.

  • Assay Setup: Approximately 25 L1 larvae are placed into each well of a 96-well plate in a suitable culture medium.

  • Drug Exposure: Serial dilutions of this compound (e.g., 0.01 to 50 µg/mL) are added to the wells. Control wells contain the highest concentration of the drug solvent (e.g., 0.5% DMSO).

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Motility Assessment: Larval motility is scored microscopically. Non-motile larvae are considered non-viable.

  • Data Analysis: The percentage of larval survival is plotted against drug concentration to calculate the IC₅₀ (Inhibitory Concentration for 50% effect).[19]

In_Vitro_Workflow cluster_protocol In Vitro Larval Motility Protocol start Hatch T. muris L1 Larvae from Eggs plate Aliquot ~25 Larvae/Well in 96-Well Plate start->plate add_drug Add Serial Dilutions of this compound plate->add_drug incubate Incubate for 24h at 37°C add_drug->incubate assess Assess Larval Motility Microscopically incubate->assess end Calculate Survival Rate and Determine IC₅₀ assess->end

Caption: Workflow for the in vitro drug sensitivity assay on T. muris larvae.

Functional Characterization of nAChRs in Xenopus laevis Oocytes

This electrophysiological technique is essential for confirming the molecular target of a drug and characterizing its pharmacological properties.

Methodology:

  • Gene Identification & Cloning: The gene encoding the ACR-16-like subunit is identified from Trichuris cDNA and cloned into an expression vector.

  • cRNA Synthesis: The cloned DNA is transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Injection: The cRNA is injected into Xenopus laevis oocytes, which then translate the RNA and express the ACR-16-like receptor on their cell membrane.

  • Electrophysiology: After a few days of incubation, a two-electrode voltage-clamp is used to measure the ionic currents across the oocyte membrane.

  • Agonist Application: The oocyte is perfused with solutions containing different cholinergic agonists (e.g., oxantel, pyrantel, acetylcholine, epibatidine) at various concentrations.

  • Data Recording & Analysis: The resulting currents (a direct measure of channel activation) are recorded. Dose-response curves are generated to determine the potency (EC₅₀) and efficacy of each agonist on the specific receptor subtype.[8][9][10]

Oocyte_Workflow cluster_protocol Receptor Characterization Protocol (Xenopus Oocytes) start Clone Trichuris ACR-16-like Gene transcribe Synthesize cRNA in vitro start->transcribe inject Inject cRNA into Xenopus Oocytes transcribe->inject express Incubate Oocytes to Express nAChR Channels inject->express clamp Perform Two-Electrode Voltage-Clamp express->clamp perfuse Perfuse with Agonists (Oxantel, Pyrantel, etc.) clamp->perfuse record Record Ionic Currents perfuse->record end Analyze Dose-Response and Determine EC₅₀ record->end

References

The Discovery and Development of Oxantel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of the Synthesis, Mechanism of Action, and Historical Significance of a Potent Anthelmintic

Abstract

Oxantel, a tetrahydropyrimidine derivative, represents a significant development in the field of anthelmintics, particularly for its targeted efficacy against the whipworm, Trichuris trichiura. Discovered in the early 1970s by Pfizer as a strategic molecular modification of its predecessor, pyrantel, Oxantel fills a critical gap in the therapeutic arsenal against soil-transmitted helminths. This technical guide provides a comprehensive overview of the discovery, historical development, chemical synthesis, and mechanism of action of Oxantel. It details the experimental protocols for its evaluation and presents key quantitative data on its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the study and advancement of anthelmintic therapies.

Historical Development

The journey of Oxantel's development is rooted in the broader history of anthelmintic drug discovery, which saw significant advances in the mid-20th century.[1] The timeline below outlines the key milestones in the emergence of Oxantel.

G cluster_0 Pre-Oxantel Era cluster_1 Discovery and Development of Oxantel cluster_2 Clinical Evaluation and Renewed Interest 1950s Late 1950s: Pfizer initiates in vivo screening programs for anthelmintics, leading to the discovery of the tetrahydropyrimidine class. 1966 1966: Pyrantel, a broad-spectrum anthelmintic, is introduced but shows limited activity against Trichuris spp. 1950s->1966 1972 1972: Pfizer scientists synthesize Oxantel, a m-oxyphenol analog of pyrantel, specifically designed for activity against Trichuris. 1966->1972 1974 1974: Oxantel is marketed as a veterinary anthelmintic, often in combination with pyrantel. 1972->1974 1970s-1980s Early clinical trials in humans confirm Oxantel's safety and efficacy against trichuriasis. 1974->1970s-1980s 2000s-Present Renewed interest in Oxantel due to the limited efficacy of other anthelmintics against Trichuris and the need for drug combination therapies. 1970s-1980s->2000s-Present

Figure 1: Historical timeline of the discovery and development of Oxantel.

Chemical Synthesis

Oxantel, with the chemical name 1-methyl-2-(3-hydroxystyryl)-1,4,5,6-tetrahydropyrimidine, is a structural analog of pyrantel. Its synthesis involves the condensation of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine with 3-hydroxybenzaldehyde. The original synthesis by Pfizer scientists, as described in their 1972 publication, provides a foundational method for its preparation. While the detailed, step-by-step industrial synthesis remains proprietary, the laboratory-scale synthesis can be conceptually outlined as a variation of the Wittig or Horner-Wadsworth-Emmons reaction, which are standard methods for forming carbon-carbon double bonds.

A plausible synthetic route involves the reaction of a phosphonium ylide or a phosphonate carbanion derived from a methylated tetrahydropyrimidine precursor with 3-hydroxybenzaldehyde.

G reagent1 1,2-dimethyl- 1,4,5,6-tetrahydropyrimidine product Oxantel reagent1->product Condensation Reaction (e.g., Aldol condensation followed by dehydration) reagent2 3-Hydroxybenzaldehyde reagent2->product

Figure 2: Conceptual synthesis of Oxantel.

Mechanism of Action: Cholinergic Agonism

Oxantel exerts its anthelmintic effect by acting as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes. Specifically, it targets the N-subtype of these receptors, which are distinct from the L-subtype targeted by pyrantel and levamisole.[2][3] This receptor specificity is a key determinant of its narrow-spectrum activity, primarily against Trichuris.

The binding of Oxantel to the N-subtype nAChR, a ligand-gated ion channel on the muscle cells of the worm, mimics the action of the neurotransmitter acetylcholine (ACh), but with a much greater potency and persistence.[4] This leads to the following cascade of events:

  • Receptor Activation: Oxantel binds to the N-subtype nAChR on the nematode's muscle cell membrane.

  • Ion Channel Opening: This binding event triggers a conformational change in the receptor, opening the ion channel.

  • Cation Influx: The open channel allows a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the muscle cell.

  • Depolarization: The influx of positive ions causes a sustained depolarization of the muscle cell membrane.

  • Spastic Paralysis: This persistent depolarization leads to uncontrolled muscle contraction, resulting in spastic paralysis of the worm.

  • Expulsion: The paralyzed worm is unable to maintain its position in the host's intestine and is subsequently expelled.

G cluster_0 Extracellular cluster_1 Muscle Cell Membrane cluster_2 Intracellular Oxantel Oxantel nAChR N-subtype nAChR (Ion Channel) Oxantel->nAChR Binds to Cations Na+ / Ca2+ Influx nAChR->Cations Opens Channel Depolarization Sustained Depolarization Cations->Depolarization Leads to Paralysis Spastic Paralysis Depolarization->Paralysis Causes

Figure 3: Signaling pathway of Oxantel's mechanism of action.

Quantitative Efficacy Data

The efficacy of Oxantel has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vivo Efficacy of Oxantel Pamoate Against Trichuris muris in Mice

Dose (mg/kg)Worm Burden Reduction (%)Worm Expulsion Rate (%)Reference
1092.588.4[5]
581.178.2[5]
2.513.524.3[5]
101.5[5]
ED50 4.7 -[5]

Table 2: Clinical Efficacy of this compound in Human Trichuriasis

Treatment RegimenCure Rate (%)Egg Reduction Rate (%)Reference
This compound (10 mg/kg, single dose)38.2-[6]
This compound-pyrantel pamoate (20 mg/kg)7597[6]
This compound (20 mg/kg)-85

Experimental Protocols

The evaluation of anthelmintic drugs like Oxantel relies on standardized in vivo and in vitro experimental protocols.

In Vivo Efficacy Testing in Trichuris muris-Infected Mice

This protocol is a standard model for assessing the efficacy of trichuricidal compounds.

G cluster_0 Infection cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis Infection Mice orally infected with ~200 embryonated T. muris eggs Treatment Day 40 post-infection: Single oral dose of This compound suspension Infection->Treatment Collection1 Collect feces for 72h post-treatment to count expelled worms Treatment->Collection1 Collection2 Day 7 post-treatment: Euthanize mice and collect remaining worms from cecum Treatment->Collection2 Analysis Calculate Worm Burden Reduction (WBR) and Worm Expulsion Rate (WER) Collection1->Analysis Collection2->Analysis

Figure 4: Experimental workflow for in vivo efficacy testing of Oxantel.

Materials:

  • Trichuris muris embryonated eggs

  • Female mice (e.g., C57BL/6J)

  • This compound

  • Vehicle for suspension (e.g., 10% Tween 80 in 70% ethanol and water)[7]

  • Oral gavage needles

  • Dissection tools

  • Microscope

Procedure:

  • Infection: Mice are orally infected with approximately 200 embryonated T. muris eggs.

  • Treatment: On day 40 post-infection, a single oral dose of this compound, suspended in a suitable vehicle, is administered to the treatment group. A control group receives the vehicle only.[8]

  • Collection of Expelled Worms: Feces from each mouse are collected for 72 hours post-treatment, and the number of expelled worms is counted.

  • Collection of Remaining Worms: On day 7 post-treatment, mice are euthanized, and the cecum is removed to count the number of remaining adult worms.

  • Data Analysis: The Worm Burden Reduction (WBR) and Worm Expulsion Rate (WER) are calculated by comparing the worm counts in the treated group to the control group.

Kato-Katz Thick Smear Technique for Fecal Egg Count

The Kato-Katz technique is a widely used method for quantifying helminth eggs in fecal samples, allowing for the determination of infection intensity and the efficacy of anthelmintic treatment.

Materials:

  • Kato-Katz kit (template, screen, spatula)

  • Microscope slides

  • Hydrophilic cellophane strips soaked in glycerol-malachite green solution

  • Fresh fecal sample

  • Microscope

Procedure:

  • Sample Preparation: A small amount of fecal sample is pressed through the screen onto a piece of paper to remove large debris.

  • Template Application: The template is placed on a microscope slide, and the hole is filled with the sieved fecal matter, ensuring a standardized volume of feces.

  • Smear Preparation: The template is removed, leaving a cylinder of feces on the slide. This is covered with a glycerol-malachite green-soaked cellophane strip.

  • Clearing: The slide is inverted and pressed firmly to spread the fecal sample. The glycerol clears the fecal debris, making the helminth eggs more visible.

  • Microscopic Examination: The entire smear is examined under a microscope, and the number of Trichuris eggs is counted.

  • Calculation: The egg count is multiplied by a factor corresponding to the volume of the template to determine the number of eggs per gram of feces (EPG).

Conclusion

Oxantel stands as a testament to targeted drug design in the fight against neglected tropical diseases. Its discovery as a specific trichuricidal agent, born from the chemical modification of a broader-spectrum anthelmintic, highlights the importance of understanding structure-activity relationships in drug development. The mechanism of action, centered on the selective agonism of N-subtype nicotinic acetylcholine receptors, provides a clear rationale for its efficacy and narrow spectrum. With the growing concern over anthelmintic resistance, the re-evaluation and strategic use of established drugs like Oxantel, particularly in combination therapies, will be crucial for the continued control of soil-transmitted helminthiasis. This technical guide serves as a consolidated resource for researchers, providing the foundational knowledge necessary to further explore and leverage the therapeutic potential of this important anthelmintic.

References

An In-depth Technical Guide to In Vitro Permeability Studies of Oxantel Pamoate Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive framework for conducting in vitro permeability studies of Oxantel Pamoate using the Caco-2 cell model. Due to the limited publicly available data on this specific application, this document serves as a detailed procedural whitepaper, outlining the necessary experimental protocols and data analysis techniques to assess the intestinal permeability of this compound.

Introduction: The Rationale for Caco-2 Permeability Studies of this compound

This compound is an anthelmintic agent used in the treatment of parasitic infections.[1][] Its classification as a Biopharmaceutics Classification System (BCS) class 4 drug suggests low solubility and low permeability, which can lead to variable and poor oral absorption.[3] Understanding the intestinal permeability of this compound is crucial for optimizing its oral bioavailability and therapeutic efficacy.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption.[4][5][6] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium.[6][7][8][9] Caco-2 cell permeability assays are instrumental in drug discovery for evaluating intestinal permeability and identifying potential transport mechanisms, such as passive diffusion and active transport.[7][10][11][12]

This technical guide outlines a robust methodology for assessing the permeability of this compound using the Caco-2 cell model, from cell culture and monolayer integrity assessment to transport studies and data interpretation.

Experimental Protocols

Caco-2 Cell Culture and Maintenance

Successful Caco-2 permeability assays hinge on meticulous cell culture techniques to ensure the formation of a confluent and well-differentiated monolayer.

  • Cell Line: Caco-2 cells (passage number to be optimized and recorded).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. The medium should be replaced every 2-3 days.[9]

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.[9]

  • Seeding on Transwell® Inserts: For permeability studies, Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size) in multi-well plates (e.g., 12- or 24-well format) at a density of approximately 1.5 x 10^5 cells/cm². The cells are then cultured for 21-29 days to allow for differentiation and formation of a polarized monolayer.

Assessment of Caco-2 Monolayer Integrity

Before initiating transport studies, it is imperative to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions between cells. TEER values should be measured using a voltohmmeter before and after the transport experiment. A TEER value of ≥ 200 Ω·cm² is generally considered acceptable for permeability studies.[13]

  • Paracellular Marker Permeability: The permeability of a low-permeability paracellular marker, such as Lucifer yellow or radiolabeled mannitol, should be assessed. The apparent permeability coefficient (Papp) of the marker should be low and consistent across experiments, indicating a tight monolayer.

Transport Buffer

A physiologically relevant transport buffer should be used for the permeability assay.

  • Composition: Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer, supplemented with 25 mM glucose and buffered to pH 7.4 with HEPES, is commonly used.[9][13] For studies mimicking the conditions of the small intestine, a more acidic buffer (e.g., pH 6.5) can be used in the apical compartment.[11]

Bidirectional Permeability Assay

To investigate both passive permeability and the potential for active efflux, a bidirectional transport study is essential.[10]

  • Preparation of Dosing Solutions: A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO, given its poor aqueous solubility) and then diluted in the transport buffer to the final desired concentration.[] The final solvent concentration should be kept low (typically <1%) to avoid cytotoxicity.

  • Apical to Basolateral (A-to-B) Transport (Absorptive Direction):

    • Equilibrate the Caco-2 monolayers with pre-warmed transport buffer for 10-30 minutes at 37°C.[13]

    • Remove the buffer and add the dosing solution containing this compound to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[13]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.

  • Basolateral to Apical (B-to-A) Transport (Secretory Direction):

    • Follow the same equilibration steps as for the A-to-B transport.

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and collect samples from the apical compartment at the same time points as the A-to-B study.

Analytical Method

A sensitive and validated analytical method is required to quantify the concentration of this compound in the collected samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method due to its high sensitivity and specificity, allowing for the accurate quantification of low concentrations of the drug.[4] The method should be validated for linearity, accuracy, precision, and limit of quantification.

Data Presentation and Analysis

The primary endpoints of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio.

Calculation of Apparent Permeability Coefficient (Papp)

The Papp is calculated using the following equation:[10]

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment, in mol/s or µg/s).

  • A is the surface area of the cell monolayer (in cm²).

  • C0 is the initial concentration of the compound in the donor compartment (in mol/mL or µg/mL).

Calculation of Efflux Ratio

The efflux ratio is a key indicator of active transport, particularly P-glycoprotein (P-gp) mediated efflux. It is calculated as:[10]

Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]

Data Summary Tables

The quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Apparent Permeability Coefficients (Papp) of this compound

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s) ± SD
This compound10A-to-B[Insert Data]
B-to-A[Insert Data]
50A-to-B[Insert Data]
B-to-A[Insert Data]
Control Compounds
Propranolol (High Permeability)10A-to-B[Insert Data]
Atenolol (Low Permeability)10A-to-B[Insert Data]
Digoxin (P-gp Substrate)10A-to-B[Insert Data]
B-to-A[Insert Data]

Table 2: Efflux Ratio of this compound

CompoundConcentration (µM)Efflux Ratio (Papp B-A / Papp A-B)
This compound10[Insert Data]
50[Insert Data]
Digoxin (P-gp Substrate)10[Insert Data]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caco2_Permeability_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seed Cells on Transwell Inserts Caco2_Culture->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation TEER_Measurement Monolayer Integrity Check (TEER) Differentiation->TEER_Measurement Equilibration Equilibrate with Transport Buffer TEER_Measurement->Equilibration Dosing Add this compound Dosing Solution Equilibration->Dosing Incubation Incubate at 37°C with Shaking Dosing->Incubation Sampling Collect Samples from Receiver Compartment Incubation->Sampling Quantification Quantify this compound (LC-MS/MS) Sampling->Quantification Papp_Calculation Calculate Papp Quantification->Papp_Calculation Efflux_Ratio Calculate Efflux Ratio Papp_Calculation->Efflux_Ratio

Caption: Workflow for Caco-2 Permeability Assay of this compound.

Efflux_Investigation_Workflow cluster_initial_screen Initial Bidirectional Assay cluster_decision Decision Point cluster_inhibitor_study Inhibitor Study Bidirectional_Assay Perform A-to-B and B-to-A Transport Assay Calculate_Efflux_Ratio Calculate Efflux Ratio Bidirectional_Assay->Calculate_Efflux_Ratio Decision Efflux Ratio > 2? Calculate_Efflux_Ratio->Decision Preincubation Pre-incubate with Efflux Inhibitor (e.g., Verapamil) Decision->Preincubation Yes Conclusion_No_Efflux Conclusion: No Significant Efflux Decision->Conclusion_No_Efflux No Repeat_Assay Repeat Bidirectional Assay with Inhibitor Preincubation->Repeat_Assay Compare_Ratios Compare Efflux Ratios Repeat_Assay->Compare_Ratios Conclusion_Efflux Conclusion: Active Efflux Likely Compare_Ratios->Conclusion_Efflux

Caption: Workflow for Investigating Active Efflux of this compound.

Interpretation and Conclusion

The results from these studies will provide valuable insights into the intestinal permeability of this compound.

  • Low Papp (A-to-B) and Efflux Ratio ≈ 1: This would suggest that the poor absorption of this compound is primarily due to low passive permeability, a characteristic of BCS class 4 compounds.

  • Low Papp (A-to-B) and Efflux Ratio > 2: This would indicate that in addition to low passive permeability, active efflux mechanisms (e.g., P-gp) are contributing to the poor absorption of this compound.

The findings from this in vitro model can guide further drug development strategies, such as formulation optimization to enhance solubility and permeability, or the co-administration with inhibitors of efflux transporters to improve oral bioavailability. The Caco-2 cell model, when implemented with the rigorous protocols outlined in this guide, serves as an indispensable tool for characterizing the biopharmaceutical properties of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Oxantel Pamoate Against Trichuris muris

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichuris muris, a murine whipworm, serves as an excellent laboratory model for the human parasite Trichuris trichiura, the causative agent of trichuriasis. Effective screening of anthelmintic compounds is crucial for drug discovery and development. This document provides detailed protocols for two key in vitro assays for assessing the efficacy of compounds against T. muris: a first-stage larvae (L1) motility assay and an egg-hatching assay. Oxantel Pamoate, a known anthelmintic, is used here as an example compound to demonstrate the application of these protocols.

Data Presentation: Efficacy of this compound Against T. muris

The following tables summarize the in vitro efficacy of this compound against different life stages of T. muris.

Assay TypeLife StageParameterValueReference
Larval Motility AssayFirst-Stage Larvae (L1)IC500.05 µg/mL[1][2][3][4]
Egg-Hatching AssayEmbryonated EggsEC502-4 µM[5][6]

Experimental Protocols

Trichuris muris Life Cycle Maintenance and Egg Collection

To obtain the necessary life stages of T. muris for in vitro assays, a patent life cycle must be maintained in a suitable mouse model.

Materials:

  • SCID (Severe Combined Immunodeficient) mice or other susceptible strains (e.g., AKR/J)[7][8]

  • Infective embryonated T. muris eggs

  • Oral gavage needles[9]

  • Saturated NaCl solution

  • Standard laboratory animal housing and husbandry equipment

Protocol:

  • Infect SCID mice with a high dose of approximately 200 infective embryonated T. muris eggs via oral gavage.[9][10]

  • After 35 days post-infection, euthanize the mice and collect the cecum and colon.[7][10]

  • Isolate unembryonated eggs from the feces of infected mice.

  • Purify the eggs through flotation with saturated NaCl solution.[1]

  • Culture the eggs in tap water at room temperature for at least eight weeks to allow for embryonation.[1] Monitor embryonation microscopically.

First-Stage Larvae (L1) Motility Assay

This assay assesses the viability of T. muris first-stage larvae by observing their motility after exposure to the test compound.

Materials:

  • Embryonated T. muris eggs

  • Escherichia coli (E. coli) culture

  • RPMI 1640 medium, supplemented with 12.5 µg/mL amphotericin B, 500 units/mL penicillin, and 500 µg/mL streptomycin[1]

  • 96-well plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Incubator (37°C)

  • Inverted microscope

Protocol:

a. Larval Hatching:

  • Incubate embryonated T. muris eggs (approximately 1200 eggs/mL) in RPMI medium containing a culture of viable E. coli (10^7-10^8 cells/mL) at 37°C for 2-4 hours.[1] This will induce hatching.

  • Determine the hatching rate microscopically. A successful induction should yield a hatching rate of approximately 70%.[1]

b. Motility Assay:

  • Prepare serial dilutions of this compound in RPMI medium. A suitable starting concentration range would be 0.01 to 50 µg/mL.[1] Use 0.5% DMSO as a vehicle control.[1]

  • Dispense approximately 25 freshly hatched L1 larvae in 50 µL of RPMI medium into each well of a 96-well plate.[1]

  • Add 50 µL of the prepared drug dilutions to the corresponding wells.

  • Incubate the plate at 37°C for 24 hours.[1]

  • After incubation, evaluate the viability of the larvae microscopically. Larvae are considered viable if they are motile and dead if they are immotile.[1]

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Egg-Hatching Assay

This assay evaluates the ability of a compound to inhibit the hatching of embryonated T. muris eggs.

Materials:

  • Embryonated T. muris eggs

  • E. coli culture grown in Luria Broth (LB) or Brain-Heart Infusion (BHI) media[5]

  • 96-well plates

  • This compound

  • DMSO

  • Incubator (37°C)

  • Inverted microscope

Protocol:

  • Prepare serial dilutions of this compound. A suggested concentration range to test is 0.1 to 100 µM.

  • In a 96-well plate, combine the embryonated eggs, the E. coli culture (to induce hatching), and the different concentrations of this compound.

  • Include control wells with eggs and E. coli but no drug (positive control for hatching) and wells with a known hatching inhibitor or no bacteria (negative controls).

  • Incubate the plate at 37°C for 24 hours.[5]

  • Following incubation, determine the percentage of hatched eggs in each well by microscopic examination.

  • Calculate the percentage of hatching inhibition for each drug concentration and determine the EC50 value. This compound has been shown to have an EC50 value of 2-4 µM in this assay.[5][6]

Visualizations

experimental_workflow_L1_motility cluster_prep Preparation cluster_hatching Hatching cluster_assay Assay cluster_analysis Analysis egg_collection Collect & Embryonate T. muris Eggs hatching Co-incubate Eggs & E. coli to Hatch L1 egg_collection->hatching ecoli_culture Culture E. coli ecoli_culture->hatching drug_prep Prepare Oxantel Pamoate Dilutions add_drug Add Drug Dilutions drug_prep->add_drug dispense_l1 Dispense L1 Larvae into 96-well Plate hatching->dispense_l1 dispense_l1->add_drug incubate Incubate 24h at 37°C add_drug->incubate microscopy Assess Larval Motility (Microscopy) incubate->microscopy ic50 Calculate IC50 microscopy->ic50

Caption: Workflow for the T. muris L1 Motility Assay.

experimental_workflow_egg_hatching cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_collection Collect & Embryonate T. muris Eggs combine Combine Eggs, E. coli & Drug in 96-well Plate egg_collection->combine ecoli_culture Culture E. coli ecoli_culture->combine drug_prep Prepare Oxantel Pamoate Dilutions drug_prep->combine incubate Incubate 24h at 37°C combine->incubate microscopy Count Hatched Eggs (Microscopy) incubate->microscopy ec50 Calculate EC50 microscopy->ec50

Caption: Workflow for the T. muris Egg-Hatching Assay.

References

Application Notes and Protocols for Calculating IC50 and ED50 Values of Oxantel Pamoate in Helminth Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxantel pamoate is a tetrahydropyrimidine derivative anthelmintic agent known for its high efficacy against the whipworm, Trichuris trichiura.[1][2][3] Unlike broad-spectrum anthelmintics, oxantel is a narrow-spectrum drug with potent, selective effects on Trichuris species.[4] Its mechanism of action involves targeting the parasite's nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[1][3] The determination of the half-maximal inhibitory concentration (IC50) in vitro and the half-maximal effective dose (ED50) in vivo are critical steps in the preclinical evaluation of anthelmintic drugs like this compound. These parameters provide essential data on drug potency and efficacy, guiding dose selection for further development.

These application notes provide a summary of known IC50 and ED50 values for this compound and detailed protocols for their determination in common helminth models.

Mechanism of Action: Signaling Pathway

This compound functions as a potent agonist of a specific subtype of neuronal nicotinic acetylcholine receptors (N-type) located on the muscle cells of helminths.[1][5] Binding of oxantel to these receptors induces a sustained depolarization of the muscle cell membrane, leading to an excitatory blockage. This results in irreversible spastic paralysis of the worm, causing it to lose its grip on the intestinal wall and be expelled from the host.[1][6] This mode of action is particularly effective against whipworms.[4]

G cluster_drug_interaction Drug-Receptor Interaction cluster_cellular_effect Cellular Effect cluster_host_outcome Host-Level Outcome Oxantel This compound nAChR Parasite Nicotinic Acetylcholine Receptor (N-type) Oxantel->nAChR Binds and Activates Depolarization Sustained Muscle Cell Depolarization nAChR->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Worm Expulsion from GI Tract Paralysis->Expulsion

Caption: Mechanism of action of this compound in helminths.

Data Presentation: IC50 and ED50 Values

The following tables summarize the reported in vitro (IC50) and in vivo (ED50) efficacy of this compound against various helminth models.

Table 1: In Vitro IC50 Values of this compound

Helminth SpeciesDevelopmental StageIC50 ValueReference
Trichuris murisL4 Larvae2.35 µg/mL (3.9 µM)[1][4][7]
Necator americanusAdult11.80 µg/mL[5][7]

Table 2: In Vivo ED50 Values of this compound

Helminth ModelHostED50 ValueReference
Trichuris murisMouse4.0 mg/kg[1]
Trichuris murisMouse4.7 mg/kg[5][7][8]
Trichuris murisMouse1.7 mg/kg[5]

Experimental Protocols

Protocol 1: In Vitro IC50 Determination using a Trichuris muris Larval Motility Assay

This protocol details the methodology for assessing the in vitro activity of this compound against the fourth-stage larvae (L4) of Trichuris muris.

Objective: To determine the IC50 value of this compound by measuring the inhibition of larval motility.

Principle: Larval viability is assessed by microscopic observation of motility after a 72-hour incubation period with serial dilutions of the drug. The IC50 is the concentration of the drug that inhibits the motility of 50% of the worms.

Materials:

  • T. muris L4 larvae (collected from infected mice intestines, days 26-28 post-infection)

  • This compound

  • RPMI 1640 medium, supplemented with 5% v/v amphotericin B and 1% v/v penicillin-streptomycin[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Experimental Workflow Diagram

G start Start collect Collect T. muris L4 Larvae from Infected Mice start->collect plate_worms Plate 3-4 Larvae per Well in a 96-Well Plate collect->plate_worms prepare_drug Prepare Serial Dilutions of this compound add_drug Add Drug Dilutions to Wells prepare_drug->add_drug plate_worms->add_drug incubate Incubate Plate at 37°C, 5% CO2 for 72 hours add_drug->incubate assess Assess Larval Motility at 24, 48, and 72 hours incubate->assess analyze Analyze Data and Calculate IC50 Value assess->analyze end End analyze->end

Caption: Workflow for in vitro IC50 determination.

Procedure:

  • Larvae Collection: Collect L4 stage T. muris larvae from the intestines of experimentally infected mice 26-28 days post-infection.[5]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in supplemented RPMI medium to achieve a range of final concentrations (e.g., 0.15–600 µg/mL).[5] The final DMSO concentration in the wells should not exceed 1% and must be included in control wells.[5]

  • Plating: Transfer 3-4 larvae into each well of a 96-well plate containing 100 µL of pre-warmed supplemented RPMI medium.[5]

  • Drug Addition: Add 100 µL of the appropriate this compound dilution to each well. Include positive control (a known anthelmintic) and negative control (medium with DMSO only) wells.[5]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 72 hours.[5]

  • Motility Assessment: At 24, 48, and 72 hours, evaluate the viability of the worms using an inverted microscope.[5] Use a motility scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal movement, 0 = dead/no movement).[5]

  • Data Analysis: For each concentration, calculate the percentage of motility inhibition relative to the negative control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo ED50 Determination in a Trichuris muris-Infected Mouse Model

This protocol describes the determination of the in vivo efficacy of this compound in mice infected with T. muris.

Objective: To determine the ED50 value of this compound by measuring the reduction in worm burden.

Principle: Infected mice are treated with varying doses of this compound. The efficacy is determined by comparing the number of worms remaining in the treated groups to the untreated control group. The ED50 is the dose that reduces the worm burden by 50%.

Materials:

  • Mice infected with T. muris (treatment administered on day 41 post-infection)[7]

  • This compound

  • Vehicle for oral gavage (e.g., water or a suitable suspension agent)

  • Oral gavage needles

  • Dissection tools

Experimental Workflow Diagram

G start Start infect Infect Mice with T. muris Eggs start->infect group Assign Infected Mice to Treatment and Control Groups infect->group treat Administer Single Oral Doses of this compound group->treat collect_feces Collect Stools for 72h and Count Expelled Worms treat->collect_feces dissect Dissect Mice 7 Days Post-Treatment and Count Remaining Worms collect_feces->dissect calculate_wbr Calculate Worm Burden Reduction (WBR) dissect->calculate_wbr analyze Analyze Data and Calculate ED50 Value calculate_wbr->analyze end End analyze->end

Caption: Workflow for in vivo ED50 determination.

Procedure:

  • Infection and Grouping: Infect mice with T. muris. On day 40 post-infection, confirm infection via fecal egg counts and assign animals to treatment groups (n=4-5 mice per group) and a vehicle control group.[7]

  • Drug Administration: On day 41 post-infection, administer a single oral dose of this compound to each mouse in the treatment groups.[7] Use a range of doses to generate a dose-response curve (e.g., 1, 2.5, 5, and 10 mg/kg).[5][7] The control group receives the vehicle only.

  • Worm Expulsion Rate (WER) - Optional: Collect stools from each mouse for up to 72 hours after treatment. Recover and count the number of expelled worms.[5][7]

  • Worm Burden Reduction (WBR): Seven days post-treatment, euthanize all mice.[5][7] Dissect the gastrointestinal tract and carefully collect and count the worms remaining in the gut.[5][7]

  • Data Analysis:

    • Calculate the total worm burden for each mouse (expelled worms + remaining worms).

    • Calculate the Worm Burden Reduction (WBR) for each dose group using the formula: WBR (%) = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100

    • Plot the dose-response curve (Dose vs. WBR) and use a suitable statistical model (e.g., probit or logit analysis) to calculate the ED50 value.

References

Application Notes and Protocols: Assessing Anthelmintic Effects of Oxantel Pamoate using Motility and Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel Pamoate is a tetrahydropyrimidine derivative with potent anthelmintic activity, particularly against whipworms such as Trichuris trichiura and its murine model equivalent, Trichuris muris. Its primary mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells, leading to spastic paralysis and subsequent expulsion of the worm from the host's gastrointestinal tract.[1] Accurate assessment of the anthelmintic efficacy of this compound in vitro is crucial for drug screening, resistance monitoring, and understanding its pharmacological profile. This document provides detailed application notes and protocols for conducting motility and viability assays to evaluate the effects of this compound on parasitic helminths.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various helminths from in vitro and in vivo studies.

Table 1: In Vitro Motility Inhibition of this compound against Various Helminths

Helminth SpeciesDevelopmental StageIC50 (µg/mL)Author, Year
Trichuris murisFirst-stage larvae (L1)0.05Tritten et al., 2013[2]
Trichuris murisFourth-stage larvae (L4)2.35Keiser et al., 2013[3]
Necator americanusAdult11.80Keiser et al., 2013[4]

Table 2: In Vivo Efficacy of this compound against Trichuris muris

ParameterValueAuthor, Year
ED504.7 mg/kgKeiser et al., 2013[3][5]
Worm Burden Reduction (at 10 mg/kg)92.5%Keiser et al., 2013[3]
Worm Expulsion Rate (at 10 mg/kg)88.4%Keiser et al., 2013[3]

Signaling Pathway of this compound

This compound acts as a selective agonist of the N-type (nicotine-sensitive) nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes. This interaction leads to the opening of the ion channel, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The persistent depolarization results in spastic paralysis of the worm.

G cluster_0 cluster_1 Nematode Muscle Cell Oxantel This compound nAChR Nicotinic Acetylcholine Receptor (N-type) Oxantel->nAChR Binds to and activates IonChannel Ion Channel Opening nAChR->IonChannel Induces conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Leads to cation influx Paralysis Spastic Paralysis Depolarization->Paralysis Results in G cluster_0 cluster_1 Assay Endpoints cluster_2 start Start prep Prepare Worms and Drug Dilutions start->prep plate Plate Worms in Microtiter Plates prep->plate treat Treat with This compound plate->treat incubate Incubate treat->incubate motility Motility Assay incubate->motility viability Viability Assay (MTT) incubate->viability analyze Data Analysis (IC50, ED50) motility->analyze viability->analyze end End analyze->end

References

Application Notes and Protocols for Measuring Worm Burden Reduction in Oxantel Pamoate Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of Oxantel Pamoate in reducing worm burden in a murine model of Trichuris muris infection. The protocols outlined below are essential for preclinical drug development and research into novel anthelmintic therapies.

Introduction

This compound is an anthelmintic drug effective against whipworms (Trichuris spp.). It functions as a selective nicotinic acetylcholine receptor (nAChR) antagonist in the parasite, leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[1][2] Accurate measurement of worm burden reduction is critical for evaluating the in vivo efficacy of this compound and other candidate anthelmintics. The following protocols describe standard techniques for quantifying worm burden in mice infected with Trichuris muris, a widely used model for human trichuriasis.[3]

Data Presentation: Efficacy of this compound against Trichuris muris

The following tables summarize the quantitative data on the efficacy of a single oral dose of this compound in T. muris-infected mice.

Table 1: In Vivo Efficacy of this compound Monotherapy against Trichuris muris

Dosage (mg/kg)Worm Burden Reduction (WBR %)Worm Expulsion Rate (WER %)
1092.588.4
581.178.2
2.513.524.3
101.5

Data sourced from Keiser et al., 2013.[4][5][6]

Table 2: ED₅₀ of this compound and Other Anthelmintics against Trichuris muris

DrugED₅₀ (mg/kg)
This compound 4.7
Albendazole345
Mebendazole79
Levamisole46
Pyrantel Pamoate>300
Ivermectin4

Data compiled from Keiser et al., 2013.[4][7]

Experimental Protocols

Trichuris muris Infection Model

A standardized infection protocol is crucial for reproducible results.

Materials:

  • Specific-pathogen-free mice (e.g., C57BL/6 for a resistant phenotype, AKR/J for a susceptible phenotype)[8][9]

  • Embryonated Trichuris muris eggs

  • Oral gavage needles

  • Sterile water or PBS

Protocol:

  • Maintain mice under controlled laboratory conditions.

  • To establish a chronic infection, infect mice by oral gavage with approximately 200-400 embryonated T. muris eggs suspended in sterile water.[10] For a trickle infection model that may more closely mimic natural exposure, mice can be infected weekly with a low dose of eggs (e.g., 20 eggs) for several weeks.[11][12]

  • The infection will establish over a period of several weeks, with adult worms residing in the cecum. The prepatent period (time to egg production) is approximately 35 days.[13]

Infection_Workflow cluster_setup Experimental Setup cluster_infection Infection Procedure cluster_outcome Infection Outcome Mouse SPF Mice Gavage Oral Gavage (200-400 eggs/mouse) Mouse->Gavage Eggs Embryonated T. muris Eggs Eggs->Gavage Incubation Incubation Period (~35 days) Gavage->Incubation InfectedMouse Chronically Infected Mouse Incubation->InfectedMouse Worm_Burden_Workflow cluster_dissection Necropsy & Dissection cluster_counting Worm Counting cluster_analysis Data Analysis Euthanasia Euthanize Mouse RemoveCecum Remove Cecum Euthanasia->RemoveCecum OpenCecum Open Cecum Longitudinally RemoveCecum->OpenCecum ScrapeMucosa Scrape Mucosa OpenCecum->ScrapeMucosa Microscopy Count Worms under Dissecting Microscope ScrapeMucosa->Microscopy CalculateWBR Calculate Worm Burden Reduction (%) Microscopy->CalculateWBR MoA cluster_parasite Parasite Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) on Muscle Cell ACh->nAChR Binds & Activates Oxantel This compound Oxantel->nAChR Blocks Muscle Muscle Cell nAChR->Muscle Depolarization Paralysis Spastic Paralysis Muscle->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in

References

Application Notes and Protocols for High-Throughput Screening of Novel Synergistic Compounds with Oxantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel Pamoate is an anthelmintic drug effective against nematode infections. Its primary mechanism of action is the activation of nicotinic acetylcholine receptors (nAChRs) in the muscle of these parasites, leading to spastic paralysis and subsequent expulsion from the host.[1][2] The development of drug resistance and the need for improved efficacy against certain helminths necessitate the exploration of synergistic drug combinations. High-throughput screening (HTS) offers a robust methodology for identifying compounds that enhance the therapeutic effects of this compound.

These application notes provide detailed protocols for a high-throughput screening campaign to identify novel compounds that act synergistically with this compound. The focus is on a model organism-based phenotypic screen, which is a common and effective approach in anthelmintic drug discovery.[3][4][5][6]

Signaling Pathway of this compound

This compound acts as a selective agonist of a novel acetylcholine receptor subtype in whipworms.[7] This activation leads to depolarization of the muscle cell membrane, causing a sustained muscle contraction and spastic paralysis of the worm.[1][2][8]

Oxantel_Pamoate_Signaling_Pathway cluster_postsynaptic Nematode Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Opens Ion Channel Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Activates Voltage-gated Ca²⁺ Channels Contraction Muscle Contraction Ca_influx->Contraction Paralysis Spastic Paralysis Contraction->Paralysis Oxantel This compound Oxantel->nAChR Agonist Binding

Caption: Simplified signaling pathway of this compound in nematode muscle cells.

High-Throughput Screening (HTS) Workflow

The following diagram outlines the workflow for a primary high-throughput screen to identify synergistic compounds with this compound.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (e.g., FDA-approved drugs, Natural products) Plate_Dispensing Dispense Compounds & Oxantel into Microplates Compound_Library->Plate_Dispensing Oxantel_Prep Prepare this compound (Sub-EC₅₀ Concentration) Oxantel_Prep->Plate_Dispensing Organism_Culture Culture Model Organism (e.g., C. elegans) Organism_Dispensing Dispense Organisms into Microplates Organism_Culture->Organism_Dispensing Plate_Dispensing->Organism_Dispensing Incubation Incubate Plates Organism_Dispensing->Incubation Data_Acquisition Acquire Data (e.g., Motility Assay) Incubation->Data_Acquisition Synergy_Calculation Calculate Synergy Scores (e.g., Bliss, Loewe, ZIP) Data_Acquisition->Synergy_Calculation Hit_Identification Identify 'Hits' (Compounds with High Synergy) Synergy_Calculation->Hit_Identification Dose_Response Dose-Response Matrix of Hits + Oxantel Hit_Identification->Dose_Response Confirmation Confirm Synergy Dose_Response->Confirmation Synergy_Logic Observed_Effect Observed Combination Effect Comparison Comparison Observed_Effect->Comparison Expected_Effect Expected Additive Effect (from reference model) Expected_Effect->Comparison Synergy Synergy Comparison->Synergy Observed > Expected Additivity Additivity Comparison->Additivity Observed ≈ Expected Antagonism Antagonism Comparison->Antagonism Observed < Expected

References

Troubleshooting & Optimization

Optimizing Oxantel Pamoate Dosage for Maximum Efficacy in T. muris Infected Mice: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oxantel pamoate dosage for maximum efficacy in Trichuris muris infected mice. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the effective dosage range for this compound monotherapy against T. muris in mice?

A1: this compound demonstrates high efficacy against T. muris in mice. A single oral dose of 10 mg/kg has been shown to achieve a worm burden reduction of 92.5% and a worm expulsion rate of 88.4%.[1][2] The calculated median effective dose (ED50) is approximately 4.7 mg/kg.[1][3][4][5] Doses as low as 5 mg/kg still show significant efficacy, while a 1 mg/kg dose has a negligible effect.[1][2]

Q2: How does the efficacy of this compound compare to other standard anthelmintics against T. muris?

A2: this compound has a significantly lower ED50 value against T. muris in vivo compared to other commonly used anthelmintics. For instance, the ED50 for albendazole is 345 mg/kg, for mebendazole is 79 mg/kg, and for levamisole is 46 mg/kg, highlighting the potent trichuricidal properties of this compound.[1][6]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective N-subtype nicotinic acetylcholine receptor (nAChR) agonist.[1][6][7] It acts locally in the gastrointestinal tract, binding to the parasite's nAChRs. This binding leads to spastic paralysis of the worm, resulting in its expulsion from the host.[7]

Q4: Is intraperitoneal administration of this compound effective?

A4: No, intraperitoneal administration of this compound at a dose of 10 mg/kg has been shown to be inactive against T. muris.[1][2] This suggests that the drug does not act systemically to kill the worms.[1]

Q5: Are there any synergistic or antagonistic effects when combining this compound with other anthelmintics?

A5: Yes, combination therapy studies have revealed both synergistic and antagonistic interactions. A highly synergistic effect was observed with the combination of this compound and mebendazole.[1][3][4][5] Conversely, combinations with albendazole, levamisole, and ivermectin showed antagonistic effects in vivo.[1][3][4][5][6]

Troubleshooting Guide

Issue 1: Lower than expected efficacy at a given dosage.

  • Possible Cause: Improper drug administration.

    • Solution: Ensure the full single oral dose is administered correctly. The drug should be formulated in a suitable vehicle (e.g., 7% Tween-80 and 3% ethanol in distilled water) to ensure proper suspension and delivery.

  • Possible Cause: Variation in mouse strain or T. muris isolate.

    • Solution: Be aware that host genetics and parasite strain can influence drug efficacy. Ensure consistency in the mouse strain and parasite source throughout the experiments.

  • Possible Cause: Incorrect timing of treatment.

    • Solution: Administer treatment at a consistent time point post-infection. Studies have shown efficacy when treatment is given on day 41 post-infection.[1]

Issue 2: High variability in worm burden between individual mice in the same treatment group.

  • Possible Cause: Inconsistent infection load.

    • Solution: Standardize the infection protocol to ensure each mouse receives a similar number of infective eggs.

  • Possible Cause: Inaccurate worm counting.

    • Solution: Carefully collect and count both expelled worms (in feces for up to 72 hours post-treatment) and remaining worms in the gut at the time of dissection (e.g., 7 days post-treatment) to accurately determine the total worm burden and reduction rates.[1]

Data Presentation

Table 1: Efficacy of Oral this compound Monotherapy against T. muris in Mice

Dosage (mg/kg)Worm Burden Reduction (WBR %)Worm Expulsion Rate (WER %)
1092.588.4
581.178.2
2.513.524.3
101.5

Data sourced from Keiser et al., 2013.[1][2]

Table 2: In Vivo Efficacy (ED50) of this compound vs. Other Anthelmintics against T. muris

DrugED50 (mg/kg)
This compound 4.7
Ivermectin4
Levamisole46
Mebendazole79
Albendazole345
Pyrantel Pamoate>300

Data sourced from Keiser et al., 2013.[1][6]

Experimental Protocols

1. T. muris Infection of Mice

This protocol describes the procedure for establishing a T. muris infection in mice for subsequent drug efficacy studies.

  • Animals: Use an appropriate mouse strain (e.g., female C57BL/10 mice).

  • Infection: Each mouse is infected orally with approximately 200 embryonated T. muris eggs.

  • Confirmation of Infection: On day 40 post-infection (p.i.), check for the presence of eggs in the feces of each animal to confirm successful infection.[1]

2. This compound Dosing and Efficacy Assessment

This protocol outlines the steps for administering this compound and evaluating its efficacy.

  • Drug Preparation: Prepare a suspension of this compound in a vehicle of 7% Tween-80 and 3% ethanol in distilled water.

  • Treatment: On day 41 p.i., administer a single oral dose of the prepared this compound suspension to the infected mice.[1]

  • Collection of Expelled Worms: Collect feces from each mouse for up to 72 hours post-treatment and count the number of expelled worms.[1]

  • Assessment of Remaining Worms: On day 7 post-treatment, euthanize the mice and collect and count the worms remaining in the gut.[1]

  • Calculation of Efficacy:

    • Worm Burden Reduction (WBR %): Calculated as 100 × (1 − (mean number of worms in treated group / mean number of worms in untreated control group)).

    • Worm Expulsion Rate (WER %): Calculated as 100 × (mean number of expelled worms / (mean number of expelled worms + mean number of remaining worms)).

Visualizations

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment & Assessment Phase Infection Oral Inoculation (~200 T. muris eggs) Day40 Day 40 p.i. Confirm Infection (Fecal Egg Check) Infection->Day40 Incubation Treatment Day 41 p.i. Single Oral Dose (this compound) Day40->Treatment Collection Days 41-44 p.i. Collect Expelled Worms (from feces) Treatment->Collection Dissection Day 48 p.i. (7 days post-treatment) Collect Remaining Worms Treatment->Dissection Analysis Calculate WBR & WER Collection->Analysis Dissection->Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Mechanism_of_Action cluster_host Host Environment cluster_parasite Within Parasite Oxantel This compound (Oral Administration) GI_Tract Gastrointestinal Tract Parasite_nAChR Parasite Nicotinic Acetylcholine Receptor (nAChR) GI_Tract->Parasite_nAChR Binds to Paralysis Spastic Paralysis of the Worm Parasite_nAChR->Paralysis Expulsion Worm Expulsion from Host Paralysis->Expulsion Leads to

Caption: Mechanism of action of this compound on T. muris.

References

Technical Support Center: Troubleshooting Variability in In Vitro Motility Assay Results with Oxantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting in vitro motility assays involving the anthelmintic drug Oxantel Pamoate. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common sources of variability in their experimental results.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anthelmintic drug, specifically a tetrahydropyrimidine derivative, used to treat intestinal worm infections, particularly Trichuris trichiura (whipworm).[1][2][3] Its primary mechanism of action is as a potent agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1][3][4] This activation leads to spastic paralysis of the worms, causing them to be expelled from the host's gastrointestinal tract.[3][5]

Q2: What is an in vitro motility assay and why is it used to study this compound?

An in vitro motility assay is a laboratory technique used to observe and quantify the movement of biological motors and filaments, such as the interaction between myosin and actin.[6][7] In the context of parasitology, it is adapted to assess the motility of whole organisms, such as parasitic worms, in a controlled environment.[8] This assay is crucial for studying the effects of anthelmintic drugs like this compound by measuring the reduction in worm motility, which serves as an indicator of the drug's efficacy.[9][10]

Troubleshooting Variability

Q3: We are observing significant well-to-well variability in our motility assay results. What are the potential causes?

Several factors can contribute to well-to-well variability:

  • Inconsistent Parasite Age or Stage: Ensure that the worms used in the assay are of a consistent developmental stage and age, as susceptibility to anthelmintics can vary between larval and adult stages.[8][9]

  • Uneven Drug Distribution: Inadequate mixing of this compound in the assay medium can lead to concentration gradients across the plate. Ensure thorough but gentle mixing of the drug solution before and after adding it to the wells.

  • Temperature and pH Fluctuations: Inconsistent temperature or pH across the incubation plate can affect both parasite motility and drug activity.[11] Use a calibrated incubator and ensure the assay medium is properly buffered.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent and low across all wells, as the solvent itself can impact motility.[2] Include a solvent control to account for these effects.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of parasites, media, or drug solutions can introduce significant variability. Calibrate pipettes regularly and use proper pipetting techniques.[12]

Q4: The overall motility of our control group (no drug) is lower than expected. What could be the reason?

Low motility in the control group can compromise the entire experiment. Consider the following:

  • Suboptimal Culture Conditions: The assay medium may not be suitable for maintaining parasite viability and motility over the duration of the experiment. Ensure the medium composition, pH, and osmolarity are optimal for the specific parasite species.[11]

  • Improper Handling of Parasites: Mechanical stress during collection, washing, or plating of the worms can damage them and reduce their motility. Handle parasites gently at all stages.

  • Incubation Time: Prolonged incubation times can lead to a natural decline in motility, even without drug treatment.[13] Optimize the incubation period to a timeframe where control motility remains high.

  • Oxygen Levels: Changes in oxygen levels within the assay wells can affect parasite metabolism and motility.[14]

Q5: Our dose-response curve for this compound is not consistent between experiments. How can we improve reproducibility?

Inconsistent dose-response curves often point to variability in experimental setup and execution. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental parameters, including incubation time, temperature, parasite density, and media composition, are strictly standardized across all experiments.[15]

  • Drug Stock and Dilution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Automated vs. Manual Reading: Manual, subjective scoring of motility can be a major source of variability.[16] If possible, use an automated system for tracking and quantifying parasite movement to ensure objective and consistent measurements.[17]

  • Plate Layout: Be mindful of potential "edge effects" on microplates, where wells on the periphery may experience different temperature and evaporation rates. Consider not using the outer wells for critical measurements or filling them with buffer to mitigate these effects.

Data Presentation

In Vitro Efficacy of this compound Against Various Helminths
Parasite SpeciesStageParameterValueReference
Trichuris murisL4 LarvaeIC502.35 µg/ml (3.9 µM)[3][4][18]
Necator americanusAdultIC5011.80 µg/ml[9][19]
Necator americanusAdultMotility at 1 µg/ml50%[9][19]
Necator americanusAdultMotility at 10 µg/ml62.5%[9][19]
Necator americanusAdultMotility at 100 µg/ml12.5%[9][19]
Ancylostoma ceylanicumAdultMotility at 10 µg/ml83.5%[9]
Ancylostoma ceylanicumAdultMotility at 100 µg/ml83.5%[9]
In Vivo Efficacy of this compound Against Trichuris muris in Mice
Dose (mg/kg)Worm Burden Reduction (WBR)Worm Expulsion Rate (WER)Reference
1092.5%88.4%[9]
581.1%78.2%[9]
2.513.5%24.3%[9]
10%1.5%[9]

Experimental Protocols

Protocol 1: General In Vitro Motility Assay for Helminths

This protocol provides a general framework. Specific parameters such as media, incubation time, and parasite density should be optimized for the particular helminth species.

  • Parasite Preparation:

    • Collect adult worms or larvae from the host.

    • Wash the parasites multiple times with a suitable buffer (e.g., RPMI-1640, HBSS) to remove host debris.

    • Count the parasites and adjust the concentration to the desired density.

  • Assay Plate Preparation:

    • Use a multi-well plate (e.g., 24, 48, or 96-well) suitable for microscopic observation.

    • Add the appropriate culture medium to each well.

  • Drug Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

    • Add the drug dilutions to the respective wells. Include solvent-only wells as a negative control and media-only wells as a baseline control.

  • Incubation:

    • Carefully add the prepared parasites to each well.

    • Incubate the plate at a physiologically relevant temperature (e.g., 37°C) for a predetermined duration (e.g., 24, 48, 72 hours).[8]

  • Motility Assessment:

    • Manual Scoring: Observe each well under a microscope and assign a motility score based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, continuous movement, 3 = active, vigorous movement).

    • Automated Analysis: Record videos of each well and use a software program to track parasite movement and calculate parameters such as velocity and total distance moved.

  • Data Analysis:

    • Normalize the motility data from the drug-treated wells to the control wells.

    • Plot the percentage of motility inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound

G cluster_parasite Parasite Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Oxantel This compound Oxantel->nAChR Agonist Binding

Caption: Mechanism of action of this compound on a parasite's muscle cell.

Experimental Workflow for In Vitro Motility Assay

G Start Start ParasitePrep Parasite Preparation (Collection & Washing) Start->ParasitePrep Incubation Incubation (Parasites + Drug) ParasitePrep->Incubation PlatePrep Assay Plate Preparation (Media Addition) PlatePrep->Incubation DrugPrep Drug Preparation (Serial Dilutions) DrugPrep->Incubation Assessment Motility Assessment (Microscopy/Automated) Incubation->Assessment Analysis Data Analysis (Dose-Response Curve) Assessment->Analysis End End Analysis->End G cluster_causes Potential Causes cluster_solutions Solutions HighVar High Well-to-Well Variability Observed InconsistentParasites Inconsistent Parasite Age/Stage HighVar->InconsistentParasites UnevenDrug Uneven Drug Distribution HighVar->UnevenDrug TempGradient Temperature/pH Gradient HighVar->TempGradient PipettingError Pipetting Error HighVar->PipettingError StandardizeParasites Standardize Parasite Source and Stage InconsistentParasites->StandardizeParasites ThoroughMixing Ensure Thorough Mixing of Drug UnevenDrug->ThoroughMixing CalibrateIncubator Calibrate Equipment & Use Buffered Media TempGradient->CalibrateIncubator CalibratePipettes Calibrate Pipettes & Standardize Technique PipettingError->CalibratePipettes

References

Strategies to prevent the development of resistance to Oxantel Pamoate in nematodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to prevent the development of resistance to Oxantel Pamoate in nematodes. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound?

This compound is a tetrahydropyrimidine derivative that functions as a selective cholinergic agonist.[1][2][3] Its primary target is the nicotinic acetylcholine receptor (nAChR) on the somatic muscle cells of nematodes.[3][4][5] Specifically, recent evidence suggests that oxantel's high efficacy against whipworms (Trichuris spp.) is due to its potent agonistic activity on a novel, oxantel-sensitive nAChR subtype that may differ from those in other nematodes.[6]

Binding of oxantel to these receptors triggers the opening of non-selective cation channels, leading to depolarization of the muscle cell membrane. This results in a sustained muscle contraction, causing spastic paralysis of the worm.[2][3][5] The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.[4][5]

nAChR Nicotinic Acetylcholine Receptor (nAChR) - Oxantel Binding Site - Cation Channel Depolarization Membrane Depolarization p1 nAChR->p1 Oxantel This compound Oxantel->nAChR Binds Ions Cations (Na+, Ca2+) Ions->nAChR Influx Contraction Sustained Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis & Expulsion Contraction->Paralysis p1->Depolarization p2 Start Resistance Management Program Start Monitor Monitor Efficacy (e.g., FECRT) Start->Monitor Decision Is Efficacy >95%? Monitor->Decision Continue Continue Program (Maintain Best Practices) Decision->Continue Yes Suspect Suspect Resistance Decision->Suspect No Implement Implement Mitigation Strategies Suspect->Implement Implement->Monitor Re-evaluate Strategies • Combination Therapy • Targeted Treatment • Dose Verification Implement->Strategies cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase cluster_analysis Analysis A1 1. Select Cohort (n=10-15) A2 2. Collect Fecal Samples (Day 0) A1->A2 A3 3. Perform Egg Count (Pre-treatment EPG) A2->A3 B1 4. Administer Accurate Dose of this compound A3->B1 D1 7. Calculate % Reduction A3->D1 C1 5. Collect Fecal Samples (Day 10-14) B1->C1 C2 6. Perform Egg Count (Post-treatment EPG) C1->C2 C2->D1 D2 < 95% Reduction? D1->D2 D3 Resistance Suspected D2->D3 Yes D4 Efficacy Confirmed D2->D4 No

References

Technical Support Center: Interpreting Unexpected Results in Oxantel Pamoate Combination Therapy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Oxantel Pamoate combination therapy experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential explanations and actionable steps.

Issue 1: Observed antagonism in vivo with a combination that was synergistic or additive in vitro.

  • Question: My in vitro assays with this compound and another anthelmintic (e.g., albendazole, levamisole, ivermectin) showed promising synergistic effects, but in my in vivo mouse model, the combination was antagonistic. What could be the cause of this discrepancy?

  • Possible Explanations and Troubleshooting Steps:

    • Different Nicotinic Acetylcholine Receptor (nAChR) Subtype Specificity:

      • Explanation: Nematodes possess different subtypes of nAChRs, the primary target of this compound. Oxantel is an agonist of the N-subtype nAChR, while other cholinergic anthelmintics like levamisole and pyrantel are more specific to the L-subtype.[1][2][3] Co-administration could lead to competitive or allosteric inhibition at the receptor level in the complex in vivo environment, which may not be apparent in simplified in vitro systems.

      • Actionable Step: Consider using a parasite species with well-characterized nAChR subtypes for your experiments if possible. If not, be aware of this potential pharmacological interaction when interpreting your results.

    • Pharmacokinetic Interactions:

      • Explanation: While this compound has low systemic bioavailability, interactions can still occur within the gastrointestinal tract.[4][5][6] One drug might affect the local concentration, solubility, or absorption of the other. For instance, a study on albendazole and this compound combination showed a 2.6-fold increased inhibition of CYP1A2 in vitro compared to albendazole alone, which could alter local drug metabolism in the gut.[5][7]

      • Actionable Step: Review the literature for any known pharmacokinetic interactions between the drugs in your combination. If data is unavailable, consider conducting a pilot pharmacokinetic study to determine if the co-administration alters the concentration of either drug at the site of action.

    • Host-Mediated Effects:

      • Explanation: The host's immune system and metabolic processes can influence drug efficacy in ways that are not captured by in vitro models. The combination therapy might induce a host response that inadvertently counteracts the anthelmintic effect.

      • Actionable Step: Include appropriate control groups in your in vivo studies to monitor host health and immune parameters if you suspect a host-mediated effect.

Issue 2: High variability in efficacy between individual animals in the same treatment group.

  • Question: I am observing a wide range of worm burden reduction in my mouse cohort treated with an this compound combination therapy. Some animals show high efficacy, while others have worm counts similar to the control group. What could be causing this?

  • Possible Explanations and Troubleshooting Steps:

    • Inconsistent Dosing:

      • Explanation: Inaccurate oral gavage or unequal consumption of medicated feed can lead to significant variations in the actual dose received by each animal.

      • Actionable Step: Ensure your dosing technique is consistent and accurate. For medicated feed, monitor consumption to ensure all animals receive the intended dose.

    • Differences in Parasite Load:

      • Explanation: Animals with a higher initial worm burden may show a lower percentage of worm reduction compared to those with a lighter infection, even if the absolute number of expelled worms is high.

      • Actionable Step: Standardize the infection protocol to ensure a consistent parasite load across all animals. Randomize animals into treatment groups based on pre-treatment fecal egg counts to distribute the infection levels evenly.

    • Host Physiological Differences:

      • Explanation: Individual differences in metabolism, gut motility, and immune response can affect drug efficacy.

      • Actionable Step: Use a sufficiently large group of animals to ensure statistical power and account for individual variability. Report the standard deviation or standard error of the mean to reflect the variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective agonist of the neuronal (N)-type nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2][4] Binding of oxantel to these receptors causes prolonged muscle contraction, leading to spastic paralysis and subsequent expulsion of the worms from the host.[4][8]

Q2: Why is the combination of this compound and Mebendazole highly synergistic in vivo against Trichuris muris?

A2: The exact mechanism for this strong synergy is not fully elucidated. However, it is likely due to the two drugs having different mechanisms of action that complement each other. This compound targets the nAChRs, causing paralysis, while mebendazole, a benzimidazole, inhibits the polymerization of β-tubulin in the parasite, disrupting cell structure and energy metabolism.[9][10][11] This dual assault on different essential biological pathways likely leads to a more potent anthelmintic effect than either drug alone.

Q3: I observed that this compound combination therapy is effective against Trichuris species but not against hookworms. Is this expected?

A3: Yes, this is an expected finding. Studies have consistently shown that this compound has excellent trichuricidal (whipworm-killing) properties but lacks significant activity against hookworms like Ancylostoma ceylanicum and Necator americanus.[10][11][12] Therefore, for treating mixed infections that include hookworms, this compound should be combined with a drug that has anti-hookworm efficacy.

Q4: Can I expect pharmacokinetic drug-drug interactions when combining this compound with other anthelmintics?

A4: this compound has very low systemic absorption and bioavailability, meaning very little of the drug enters the bloodstream.[4][5][6] This low systemic exposure minimizes the risk of significant interactions with drugs that are metabolized by liver enzymes like the cytochrome P450 (CYP) system.[13][14] However, interactions can still occur locally in the gastrointestinal tract, potentially affecting drug solubility and absorption of the partner drug.[5][7]

Q5: What are the key parameters to measure when assessing the efficacy of a combination therapy in vivo?

A5: The two primary parameters for assessing anthelmintic efficacy in vivo are:

  • Worm Burden Reduction (WBR): This is the percentage reduction in the number of adult worms in a treated group compared to an untreated control group.

  • Fecal Egg Count Reduction (FECR): This is the percentage reduction in the number of worm eggs per gram of feces in a treated group compared to a control group, or compared to pre-treatment counts in the same group.[15][16]

Data Presentation

Table 1: In Vitro Combination Effects of this compound against Trichuris muris

Combination PartnerCombination Index (CI)Interaction
Mebendazole0.06Synergism
Ivermectin0.27Synergism
Albendazole0.37Synergism
Levamisole0.46Synergism
Pyrantel Pamoate2.53Antagonism

Data sourced from Keiser et al., 2013.[10][11][12]

Table 2: In Vivo Combination Effects of this compound against Trichuris muris in mice

Combination PartnerCombination Index (CI)Interaction
Mebendazole0.15Synergism
Levamisole1.27Antagonism
Ivermectin1.27Antagonism
Albendazole1.90Antagonism

Data sourced from Keiser et al., 2013.[10][11][17]

Experimental Protocols

Protocol 1: In Vivo Anthelmintic Efficacy Testing in a Trichuris muris Mouse Model

This protocol is a generalized summary based on common practices in the field.[9]

  • Animal Model: Female C57BL/10 mice, 4 weeks old.

  • Infection: Each mouse is infected orally with approximately 200 embryonated T. muris eggs.

  • Treatment:

    • Treatment is administered on day 42 post-infection.

    • Drugs are suspended in a vehicle of 10% Tween 80 and 90% distilled water.

    • The drug suspension is administered via oral gavage.

    • For combination therapy, drugs are either administered together as a single suspension or sequentially, depending on the experimental design.

  • Assessment of Efficacy:

    • Worm Burden Reduction (WBR): On day 49 post-infection (7 days post-treatment), mice are euthanized. The large intestine is removed, opened longitudinally, and adult worms are counted. The WBR is calculated using the following formula: WBR (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100

    • Fecal Egg Count Reduction (FECR): Fecal pellets are collected from each mouse before treatment and at specified time points after treatment. The number of eggs per gram of feces is determined using a modified McMaster technique. The FECR is calculated as: FECR (%) = [(Mean eggs per gram pre-treatment - Mean eggs per gram post-treatment) / Mean eggs per gram pre-treatment] x 100

  • Controls: An untreated control group that receives only the vehicle is essential. Positive control groups treated with single drugs should also be included.

Mandatory Visualization

This compound Mechanism of Action cluster_parasite Parasite Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (N-subtype) Muscle_Cell Muscle Cell nAChR->Muscle_Cell Depolarization Paralysis Spastic Paralysis Muscle_Cell->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion Results in Oxantel_Pamoate This compound Oxantel_Pamoate->nAChR Binds to

Caption: Mechanism of action of this compound on the nematode neuromuscular junction.

In_Vivo_Efficacy_Workflow Start Start: Acclimatize Mice Infection Infect Mice with T. muris Eggs (Day 0) Start->Infection Pre_Treatment_Sampling Pre-Treatment Fecal Sampling (Day 41) Infection->Pre_Treatment_Sampling Randomization Randomize into Treatment Groups Pre_Treatment_Sampling->Randomization Treatment Administer Combination Therapy (Day 42) Randomization->Treatment Post_Treatment_Sampling Post-Treatment Fecal Sampling (e.g., Day 49) Treatment->Post_Treatment_Sampling Euthanasia Euthanize and Collect Intestines (Day 49) Post_Treatment_Sampling->Euthanasia Worm_Count Count Adult Worms Euthanasia->Worm_Count Data_Analysis Calculate WBR and FECR Worm_Count->Data_Analysis End End: Interpret Results Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy testing of anthelmintic combinations.

Troubleshooting_Logic Start Unexpected Result: In Vivo Antagonism Question1 Are the drugs cholinergic agonists? Start->Question1 Answer1_Yes Yes Question1->Answer1_Yes Answer1_No No Question1->Answer1_No Reason1 Consider Differential nAChR Subtype Specificity Answer1_Yes->Reason1 Question2 Is there evidence of PK interaction? Answer1_No->Question2 Answer2_Yes Yes Question2->Answer2_Yes Answer2_No No Question2->Answer2_No Reason2 Investigate Pharmacokinetic Interactions (e.g., local metabolism) Answer2_Yes->Reason2 Reason3 Consider Host-Mediated Effects or other mechanisms Answer2_No->Reason3

Caption: A logical flowchart for troubleshooting unexpected antagonistic effects.

References

Validation & Comparative

Comparative Efficacy of Oxantel Pamoate and Albendazole for Trichuris trichiura Infection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Oxantel Pamoate and Albendazole in the treatment of the soil-transmitted helminth, Trichuris trichiura (whipworm). Standard treatments with benzimidazoles, such as albendazole, have demonstrated limited success against this particular parasite. This analysis incorporates quantitative data from clinical trials, detailed experimental methodologies, and visual representations of drug mechanisms and study design to inform future research and development in anthelmintics.

Mechanisms of Action

The divergent mechanisms of action of this compound and Albendazole underpin their differing efficacies against T. trichiura.

This compound: This tetrahydropyrimidine derivative acts as a selective agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the nematode.[1][2] This interaction leads to an excitatory neuromuscular blockade, causing spastic paralysis of the worm.[3] The paralyzed parasite is then unable to maintain its position in the host's intestine and is expelled.

Oxantel_Pamoate This compound nAChR Nematode Nicotinic Acetylcholine Receptor (nAChR) Oxantel_Pamoate->nAChR Binds to and Activates Paralysis Spastic Paralysis of Worm nAChR->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action for this compound.

Albendazole: As a member of the benzimidazole class, albendazole's primary mechanism involves binding to the colchicine-sensitive site of β-tubulin in the parasite's intestinal cells and microtubules.[4][5] This binding action inhibits the polymerization of tubulin into microtubules, which are crucial for cellular structure and processes like glucose uptake.[5][6] The disruption of microtubule formation leads to a depletion of the parasite's energy reserves, resulting in immobilization and death.[4][6]

cluster_parasite Parasite Cell Albendazole Albendazole Beta_tubulin β-tubulin Albendazole->Beta_tubulin Binds to Polymerization Microtubule Polymerization Beta_tubulin->Polymerization Inhibits Microtubules Microtubule Formation Glucose_Uptake Impaired Glucose Uptake Polymerization->Glucose_Uptake Disrupts Death Parasite Death Glucose_Uptake->Death Leads to

Caption: Mechanism of action for Albendazole.

Comparative Efficacy Data

A key double-blind, randomized controlled trial conducted by Speich et al. (2014) on Pemba Island, Tanzania, provides robust data on the comparative efficacy of these compounds against T. trichiura. The study included school-aged children and measured both cure rates (CR), defined as the absence of eggs post-treatment, and egg-reduction rates (ERR).

Treatment GroupCure Rate (CR) % [95% CI]Egg-Reduction Rate (ERR) % [95% CI]
This compound-Albendazole 31.2% [22.5–40.0]96.0% [93.5–97.6]
This compound (monotherapy) 26.3% [18.1–34.5]93.2% (Data from related studies)
Albendazole (monotherapy) 2.6% [0.0–5.6]45.0% [32.0–56.4]
Mebendazole (control) 11.8% [5.7–17.9]75.0% [64.2–82.0]

Data sourced from Speich B, Ame SM, Ali SM, et al. This compound–albendazole for Trichuris trichiura infection. N Engl J Med. 2014;370(7):610-620.

The results clearly indicate that the combination of this compound with albendazole achieves a significantly higher cure rate and egg-reduction rate for T. trichiura infections compared to albendazole monotherapy.

Experimental Protocols

The following methodologies are based on the Speich et al. (2014) trial and standard diagnostic procedures recommended by the World Health Organization (WHO).

Study Design: Randomized Controlled Trial

A double-blind, randomized controlled trial is the gold standard for comparing treatment efficacy.

Inclusion Inclusion Criteria Met (T. trichiura infection confirmed) Randomization Randomization Inclusion->Randomization GroupA Group A: This compound + Albendazole Randomization->GroupA GroupB Group B: Albendazole + Placebo Randomization->GroupB GroupC Group C: This compound + Placebo Randomization->GroupC FollowUp Follow-up Assessment (e.g., 21 days post-treatment) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Stool_Collection Duplicate Stool Sample Collection FollowUp->Stool_Collection Kato_Katz Kato-Katz Analysis (CR and ERR calculation) Stool_Collection->Kato_Katz Analysis Statistical Analysis (Comparison of efficacy) Kato_Katz->Analysis

References

Synergistic Anthelmintic Effects of Oxantel Pamoate and Mebendazole Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Oxantel Pamoate and mebendazole presents a promising therapeutic strategy against soil-transmitted helminths (STHs), particularly the whipworm Trichuris trichiura. This guide provides a comprehensive comparison of the combination therapy's performance against monotherapy, supported by experimental data. It details the experimental protocols utilized in key studies and visualizes the underlying mechanisms and workflows.

Enhanced Efficacy Through Synergy: In Vivo Evidence

Studies utilizing a Trichuris muris mouse model have demonstrated a significant synergistic effect when this compound and mebendazole are co-administered. This synergy is not observed with combinations of this compound and other common anthelmintics like albendazole, levamisole, or ivermectin, which have shown antagonistic effects[1][2][3][4][5].

The combination of this compound and mebendazole has been shown to be highly synergistic, with a reported Combination Index (CI) of 0.15 in T. muris-infected mice[1][2][3][4][5]. A CI value significantly less than 1 indicates a strong synergistic interaction. This synergistic activity translates to a greater reduction in worm burden at lower individual drug concentrations.

Quantitative Comparison of Anthelmintic Efficacy

The following table summarizes the in vivo efficacy of this compound and mebendazole as monotherapies and in combination against T. muris.

Treatment GroupDosage (mg/kg)Worm Burden Reduction (WBR) (%)Combination Index (CI)Reference
This compound4.7 (ED₅₀)50-[2]
Mebendazole79 (ED₅₀)50-[2]
This compound + MebendazoleED₅₀ doses88.80.15[2]
This compound + Mebendazole1/8 ED₅₀ doses (0.63 mg/kg OP + 10 mg/kg MBZ)58.20.15[2]
This compound + AlbendazoleED₅₀ doses76.61.90 (Antagonistic)[2]
This compound + LevamisoleED₅₀ doses-1.27 (Antagonistic)[1][2][3][4][5]
This compound + IvermectinED₅₀ doses84.81.27 (Antagonistic)[2]

Understanding the Interaction: Mechanism of Action

The precise molecular mechanism underlying the synergy between this compound and mebendazole is not yet fully elucidated. However, their individual mechanisms of action target different physiological pathways in the parasite, which likely contributes to the enhanced combined effect.

  • This compound: Acts as a selective nicotinic acetylcholine receptor (nAChR) agonist in nematodes. This leads to the opening of ion channels, causing spastic muscle paralysis and subsequent expulsion of the worm from the host's gastrointestinal tract.

  • Mebendazole: A broad-spectrum benzimidazole anthelmintic that binds to the parasite's β-tubulin, inhibiting microtubule polymerization. This disruption of the cytoskeleton impairs glucose uptake and other essential cellular functions, leading to energy depletion, immobilization, and eventual death of the parasite.

The distinct targets of these two drugs suggest that their combined action creates a multi-pronged attack that is more effective than either agent alone.

cluster_OP This compound cluster_MBZ Mebendazole cluster_Synergy Synergistic Outcome OP This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) OP->nAChR activates Paralysis Spastic Muscle Paralysis nAChR->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion Synergy Enhanced Anthelmintic Efficacy Expulsion->Synergy MBZ Mebendazole Tubulin β-tubulin MBZ->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Glucose Impaired Glucose Uptake Microtubules->Glucose Death Worm Death Glucose->Death Death->Synergy

Figure 1. Individual mechanisms of action of this compound and mebendazole leading to a synergistic effect.

Experimental Protocols

In Vivo Efficacy and Synergy Assessment in Trichuris muris Mouse Model

A standardized experimental workflow is employed to evaluate the efficacy and synergistic interactions of anthelmintic drugs.

  • Infection: Female C57BL/10 mice are infected orally with approximately 200 embryonated T. muris eggs.

  • Treatment: On days 21-23 post-infection, mice are treated with a single oral dose of the respective drug or drug combination. A vehicle control group (e.g., 7% Tween-80, 3% ethanol in water) is included.

  • Worm Burden Assessment: Three days post-treatment, mice are euthanized, and the large intestine is removed. The number of adult worms is counted under a dissecting microscope.

  • Efficacy Calculation: The worm burden reduction (WBR) is calculated for each group relative to the untreated control group.

  • Synergy Analysis: The Combination Index (CI) is calculated using software like CompuSyn. The CI is determined based on the dose-effect relationships of the individual drugs and their combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Start Start Infection Infect mice with ~200 T. muris eggs Start->Infection Treatment Administer single oral dose of drug/combination (days 21-23 p.i.) Infection->Treatment Assessment Euthanize mice and count adult worms in large intestine (3 days post-treatment) Treatment->Assessment Calculation Calculate Worm Burden Reduction (WBR) Assessment->Calculation Analysis Calculate Combination Index (CI) for synergy Calculation->Analysis End End Analysis->End

Figure 2. Experimental workflow for in vivo efficacy and synergy assessment.

Pharmacokinetic Profile and Safety

Pharmacokinetic studies in rats indicate that the co-administration of this compound and mebendazole is likely safe and not associated with significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes[6][7][8]. While some minor effects on CYP enzymes have been observed in vitro, these are not predicted to be clinically significant, especially given the low systemic absorption of this compound[6][7][8]. It is important to note that human pharmacokinetic studies are recommended to confirm these findings[6][7][8].

Conclusion

The combination of this compound and mebendazole demonstrates a potent synergistic effect against Trichuris, offering a significant improvement in efficacy compared to monotherapy with either drug. This enhanced activity, coupled with a favorable safety profile based on preclinical data, positions this combination as a strong candidate for further clinical development in the treatment of soil-transmitted helminthiasis. The distinct mechanisms of action of the two drugs provide a strong rationale for their combined use to achieve superior therapeutic outcomes. Further research into the precise molecular basis of this synergy could pave the way for the development of even more effective anthelmintic combination therapies.

References

In Vivo Antagonistic Interaction Between Oxantel Pamoate and Ivermectin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Oxantel Pamoate and ivermectin, both as monotherapies and in combination, for the treatment of soil-transmitted helminths. Experimental data from a key study demonstrating an antagonistic interaction between these two anthelmintic agents is presented, along with detailed experimental protocols to support further research and drug development efforts.

Summary of In Vivo Efficacy and Antagonistic Interaction

An in vivo study conducted by Keiser et al. (2013) investigated the efficacy of this compound and ivermectin, alone and in combination, against Trichuris muris in a mouse model. The results revealed an antagonistic interaction when the two drugs were co-administered.[1][2][3]

The combination dose-effect analysis yielded a Combination Index (CI) of 1.27, indicating antagonism.[1][2][3] At the highest tested doses (ED50:ED50), the combination of this compound (5 mg/kg) and ivermectin (4 mg/kg) resulted in a worm burden reduction of 84.8%. However, when the doses were halved (0.5ED50:0.5ED50), the worm burden reduction dropped to 37.5%.[1][4]

Quantitative Data Comparison

The following table summarizes the in vivo efficacy of this compound and ivermectin as monotherapies and in combination against Trichuris muris.

Treatment GroupDose (mg/kg)Worm Burden Reduction (WBR) (%)Worm Expulsion Rate (WER) (%)
This compound1092.588.4
581.178.2
2.513.524.3
101.5
Ivermectin (intraperitoneal)1093.5Not Reported
This compound + Ivermectin5 + 4 (ED50:ED50)84.8Not Reported
2.5 + 2 (0.5ED50:0.5ED50)37.5Not Reported

Data sourced from Keiser et al. (2013).[1][5]

Experimental Protocols

The following experimental protocol is based on the methodology described by Keiser et al. (2013) for the in vivo assessment of the anthelmintic efficacy of this compound and ivermectin against Trichuris muris.[1][4]

1. Animal Model:

  • Species: Female NMRI mice.

  • Age: 4 weeks old.

  • Supplier: Harlan, Horst, The Netherlands.

  • Housing: Mice were housed in macrolon cages with access to a standard pellet diet and water ad libitum. The animal facility was maintained at a constant temperature of 25°C and a 12-hour light/12-hour dark cycle.

  • Acclimatization: Animals were allowed to acclimatize for at least one week before the start of the experiment.

2. Infection Procedure:

  • Infective Agent: Trichuris muris eggs.

  • Inoculum Size: Each mouse was infected orally with approximately 200 embryonated eggs.

  • Infection Confirmation: Forty days post-infection, the presence of eggs in the feces of each animal was checked to confirm infection before treatment allocation.

3. Drug Administration:

  • Drug Formulation: this compound was suspended in a vehicle of 7% Tween-80 and 3% ethanol.

  • Route of Administration:

    • Oral gavage for this compound monotherapy and the combination therapy.

    • Intraperitoneal injection for ivermectin monotherapy.

  • Treatment Groups: Mice were assigned to treatment or control groups (n=4 mice per group).

  • Dosage:

    • This compound Monotherapy: 1, 2.5, 5, and 10 mg/kg.

    • Ivermectin Monotherapy: 10 mg/kg.

    • Combination Therapy: Ratios based on the ED50 values of each drug (5 mg/kg for this compound and 4 mg/kg for ivermectin) were used as the starting dose (ED50:ED50). A lower dose of half the ED50 for each drug was also tested (0.5ED50:0.5ED50).

4. Efficacy Assessment:

  • Worm Expulsion Rate (WER): Expelled worms were collected from the feces for up to 72 hours after treatment and counted.

  • Worm Burden Reduction (WBR): Seven days post-treatment, mice were euthanized, and the remaining worms in the gut were collected and counted.

  • Calculation: WBRs and WERs were calculated by comparing the mean worm counts in the treated groups to the mean worm counts in the untreated control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Female NMRI Mice (4 weeks old) infection Oral Infection (~200 eggs/mouse) animal_model->infection infection_agent Trichuris muris Eggs infection_agent->infection confirmation Infection Confirmation (Day 40 p.i.) infection->confirmation treatment Drug Administration (Oral Gavage / IP Injection) confirmation->treatment collection Fecal Collection (up to 72h post-treatment) treatment->collection dissection Dissection (Day 7 post-treatment) treatment->dissection wer_calc Calculate Worm Expulsion Rate (WER) collection->wer_calc wbr_calc Calculate Worm Burden Reduction (WBR) dissection->wbr_calc ci_calc Calculate Combination Index (CI) wbr_calc->ci_calc mechanism_of_action cluster_oxantel This compound cluster_ivermectin Ivermectin cluster_effect Nematode Neuromuscular System oxantel Oxantel nachr Nicotinic Acetylcholine Receptors (nAChR) oxantel->nachr Agonist spastic_paralysis Spastic Paralysis nachr->spastic_paralysis ivermectin Ivermectin glucl Glutamate-gated Chloride Channels (GluCl) ivermectin->glucl Activator flaccid_paralysis Flaccid Paralysis glucl->flaccid_paralysis reduced_efficacy Antagonism (Reduced Efficacy) spastic_paralysis->reduced_efficacy flaccid_paralysis->reduced_efficacy

References

A comparative analysis of the ED50 values of different anthelmintics against T. muris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 50% effective dose (ED50) values of various anthelmintic drugs against the murine whipworm, Trichuris muris. This rodent model is a crucial tool for preclinical studies aimed at developing more effective treatments for human trichuriasis, a widespread soil-transmitted helminth infection. The data presented herein is compiled from in vivo studies, offering a clear comparison of drug potency to inform future research and development.

Efficacy Comparison of Anthelmintics Against T. muris

The following table summarizes the in vivo ED50 values of different anthelmintics against Trichuris muris. The data highlights the significant variability in potency among the currently available drugs.

Anthelmintic AgentDrug ClassED50 (mg/kg)Citation(s)
MoxidectinMacrocyclic Lactone0.2[1]
AbamectinMacrocyclic Lactone0.5[1]
IvermectinMacrocyclic Lactone4[2]
Oxantel PamoateTetrahydropyrimidine4.7[2][3][4][5]
LevamisoleImidazothiazole46[2]
MebendazoleBenzimidazole79[2]
Pyrantel PamoateTetrahydropyrimidine>300[4]
AlbendazoleBenzimidazole345[2]
TribendimidineImidazothiazoleNot explicitly determined in comparative studies, but noted to have poor efficacy against Trichuris[6][7]

Detailed Experimental Protocol: In Vivo ED50 Determination

The following is a generalized protocol for determining the ED50 of an anthelmintic compound against T. muris in a murine model. This protocol is synthesized from standard practices described in the cited literature.

1. Parasite Maintenance and Egg Embryonation:

  • Trichuris muris eggs are harvested from the feces of previously infected immunodeficient mice (e.g., SCID or RAG-/- mice) to ensure a consistent source of viable eggs.

  • The collected eggs are then embryonated by incubation in water at room temperature for approximately 3 months to allow for the development of infective L1 larvae.

2. Animal Model and Infection:

  • Female mice (e.g., C57BL/6 or specific susceptible strains) are typically used for these studies.

  • Mice are infected via oral gavage with a standardized dose of embryonated T. muris eggs, commonly around 200 eggs per mouse to establish a robust infection.

3. Drug Administration:

  • At a predetermined time post-infection (e.g., day 21 or day 42, to target adult worms), the test anthelmintic is administered to groups of infected mice.

  • The drug is typically formulated in a suitable vehicle (e.g., 7% tween-80, 3% ethanol in water) and administered orally.

  • A range of doses is tested to establish a dose-response relationship. A control group receives the vehicle only.

4. Assessment of Worm Burden:

  • Several days after treatment (e.g., 7 days), the mice are euthanized.

  • The cecum and large intestine are removed, opened longitudinally, and the contents are carefully washed.

  • The number of adult T. muris worms present in the cecum and colon of each mouse is counted under a dissecting microscope.

5. Data Analysis:

  • The worm burden reduction (WBR) is calculated for each treatment group relative to the vehicle-treated control group.

  • The ED50 value, the dose of the drug that causes a 50% reduction in the mean worm burden, is then calculated using appropriate statistical software (e.g., via log-probit analysis).

Visualizing Experimental Workflow and Drug Mechanisms

The following diagrams illustrate the typical experimental workflow for ED50 determination and the signaling pathways targeted by the major classes of anthelmintics.

G cluster_0 Experimental Workflow: In Vivo ED50 Determination A T. muris Egg Embryonation B Oral Gavage Infection of Mice (200 eggs) A->B C Drug Administration (Post-Infection) B->C D Euthanasia and Cecum Removal C->D E Worm Burden Count D->E F ED50 Calculation E->F

Figure 1. Experimental workflow for in vivo ED50 determination.

Signaling Pathways of Anthelmintic Action

The efficacy of anthelmintics is rooted in their ability to disrupt critical physiological processes in the parasite. The following diagrams depict the primary signaling pathways targeted by the main classes of drugs discussed.

Benzimidazoles (e.g., Albendazole, Mebendazole)

Benzimidazoles exert their anthelmintic effect by interfering with the cytoskeleton of the parasite's cells.

G cluster_1 Benzimidazole Signaling Pathway drug Albendazole / Mebendazole target β-tubulin drug->target process Inhibition of Microtubule Polymerization target->process Binds to effect1 Disruption of Glucose Uptake process->effect1 effect2 Depletion of Glycogen Stores process->effect2 outcome Paralysis and Death of the Worm effect1->outcome effect2->outcome

Figure 2. Mechanism of action of Benzimidazoles.

Macrocyclic Lactones (e.g., Ivermectin, Moxidectin, Abamectin)

This class of drugs targets the parasite's nervous system, leading to paralysis.

G cluster_2 Macrocyclic Lactone Signaling Pathway drug Ivermectin / Moxidectin / Abamectin target Glutamate-gated Chloride Channels drug->target Binds to process Increased Influx of Chloride Ions (Cl-) target->process effect Hyperpolarization of Nerve and Muscle Cells process->effect outcome Flaccid Paralysis and Death of the Worm effect->outcome

Figure 3. Mechanism of action of Macrocyclic Lactones.

Imidazothiazoles and Tetrahydropyrimidines (e.g., Levamisole, Pyrantel Pamoate, this compound)

These drugs act as nicotinic acetylcholine receptor agonists, causing spastic paralysis.

G cluster_3 Imidazothiazole & Tetrahydropyrimidine Pathway drug Levamisole / Pyrantel / This compound target Nicotinic Acetylcholine Receptors (nAChRs) drug->target Acts as agonist process Sustained Depolarization of Muscle Cells target->process effect Spastic Paralysis of the Worm process->effect outcome Expulsion of the Worm from Host effect->outcome

Figure 4. Mechanism of action of Imidazothiazoles and Tetrahydropyrimidines.

References

Cross-Resistance Unlikely Between Oxantel Pamoate and Other Major Anthelmintic Classes, New Guide Suggests

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature indicates a low probability of cross-resistance between the anthelmintic Oxantel Pamoate and other major drug classes, including benzimidazoles, macrocyclic lactones, and levamisole/pyrantel. This is primarily attributed to its distinct mechanism of action, targeting a different subtype of nicotinic acetylcholine receptors (nAChRs) in nematodes.

This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing available data on the efficacy of this compound and detailing experimental protocols for resistance studies. While direct comparative studies on resistant and susceptible strains are limited, the mechanistic differences strongly support the potential efficacy of this compound against helminths resistant to other anthelmintics.

Mechanism of Action: A Key Differentiator

This compound is a tetrahydropyrimidine anthelmintic that functions as a selective agonist of the N-type (nicotine-sensitive) nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] This binding leads to the opening of ion channels, causing excessive stimulation, spastic paralysis of the worms, and their subsequent expulsion from the host's gastrointestinal tract.[2][3]

In contrast, other major anthelmintic classes have different molecular targets:

  • Benzimidazoles (e.g., Albendazole, Mebendazole): These drugs bind to β-tubulin, disrupting microtubule formation, which is crucial for cell division, nutrient absorption, and other vital cellular processes in the parasite.[2]

  • Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): This class targets glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and flaccid paralysis of the parasite.

  • Levamisole and Pyrantel: While also targeting nAChRs, these compounds are selective for the L-subtype of these receptors.[1]

This fundamental difference in the molecular target between this compound and other anthelmintic classes is the primary reason why cross-resistance is considered unlikely. Resistance to one class, developed through mutations in its specific target receptor, should not confer resistance to a drug that acts on a different receptor. In fact, some studies predict that oxantel may remain effective against nematode isolates that have developed resistance to levamisole and pyrantel.[1]

Quantitative Data on Anthelmintic Efficacy

While direct comparative studies testing this compound on confirmed resistant versus susceptible nematode strains are scarce in publicly available literature, the following tables summarize relevant efficacy data from various studies.

Table 1: In Vitro Efficacy of this compound and Other Anthelmintics against Trichuris muris

AnthelminticLife StageIC50 (µg/mL)Reference
This compoundL1 Larvae0.05[4]
This compoundL4 Larvae2.35[5]
LevamisoleL1 Larvae1.75[4]
MebendazoleL1 LarvaeNo effect[4]
IvermectinL1 LarvaeNo effect[4]

Table 2: In Vivo Efficacy (Worm Burden Reduction) of this compound against T. muris

Dose (mg/kg)Worm Burden Reduction (%)Worm Expulsion Rate (%)Reference
1092.588.4
581.178.2
2.513.524.3
101.5

Table 3: Efficacy of Pyrantel Pamoate and Ivermectin against Benzimidazole-Resistant Cyathostomes in Horses

AnthelminticDose (mg/kg)Mean Reduction in Luminal Stages (%)Reference
Cambendazole (Benzimidazole)207.9[6]
Febantel (Benzimidazole)621.3[6]
Pyrantel Pamoate1996.3[6]
Ivermectin0.2100[6]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance.

Protocol Outline:

  • Animal Selection: A group of animals with naturally acquired nematode infections and no recent anthelmintic treatment is selected. A minimum of 10-15 animals per treatment group is recommended.

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal.

  • Fecal Egg Count (FEC): The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique like the McMaster method.

  • Treatment: Animals are weighed and treated with the recommended dose of the anthelmintic. A control group should remain untreated.

  • Post-treatment Sampling (Day 10-14): Fecal samples are collected again from the same animals 10 to 14 days after treatment.

  • Post-treatment FEC: The EPG is determined for the post-treatment samples.

  • Calculation of Efficacy: The percentage reduction in the mean EPG for the treated group is calculated using the following formula:

    % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

    Resistance is generally suspected if the reduction is less than 95%.

In Vitro Larval Motility/Development Assays

These assays assess the direct effect of an anthelmintic on the viability of nematode larvae.

General Protocol:

  • Larval Recovery: Infective third-stage larvae (L3) are recovered from fecal cultures of infected animals.

  • Assay Setup: A known number of larvae are placed in each well of a multi-well plate containing culture medium.

  • Drug Exposure: A range of concentrations of the anthelmintic being tested is added to the wells. Control wells receive no drug.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

  • Assessment of Viability: The motility or development of the larvae is assessed microscopically. Motility can be scored, or the percentage of motile versus non-motile larvae can be determined.

  • Data Analysis: The concentration of the drug that inhibits motility or development by 50% (IC50) is calculated.

Visualizing Pathways and Workflows

Anthelmintic_Action_Pathways Signaling Pathways of Major Anthelmintic Classes cluster_Oxantel This compound cluster_LevamisolePyrantel Levamisole / Pyrantel cluster_Benzimidazoles Benzimidazoles cluster_MLs Macrocyclic Lactones Oxantel This compound nAChR_N N-type Nicotinic Acetylcholine Receptor Oxantel->nAChR_N Binds to Paralysis_Spastic_O Spastic Paralysis nAChR_N->Paralysis_Spastic_O Leads to Expulsion_O Expulsion Paralysis_Spastic_O->Expulsion_O LevPyr Levamisole / Pyrantel nAChR_L L-type Nicotinic Acetylcholine Receptor LevPyr->nAChR_L Binds to Paralysis_Spastic_LP Spastic Paralysis nAChR_L->Paralysis_Spastic_LP Leads to Expulsion_LP Expulsion Paralysis_Spastic_LP->Expulsion_LP BZ Benzimidazoles Tubulin β-tubulin BZ->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Prevents polymerization into Cellular_Impairment Impaired Cellular Functions Microtubule_Disruption->Cellular_Impairment ML Macrocyclic Lactones GluCl Glutamate-gated Chloride Channels ML->GluCl Binds to Paralysis_Flaccid Flaccid Paralysis GluCl->Paralysis_Flaccid Leads to Death Death/Expulsion Paralysis_Flaccid->Death

Caption: Mechanisms of action for different anthelmintic classes.

FECRT_Workflow Fecal Egg Count Reduction Test (FECRT) Workflow start Start: Infected Animal Population pretreatment Day 0: Collect Pre-treatment Fecal Samples start->pretreatment fec1 Perform Fecal Egg Count (FEC) (EPG calculation) pretreatment->fec1 treatment Administer Anthelmintic fec1->treatment control Untreated Control Group fec1->control posttreatment Day 10-14: Collect Post-treatment Fecal Samples treatment->posttreatment control->posttreatment fec2 Perform Post-treatment FEC posttreatment->fec2 calculate Calculate % FEC Reduction fec2->calculate interpret Interpret Results (Resistance vs. Susceptibility) calculate->interpret end End interpret->end

Caption: Workflow for the Fecal Egg Count Reduction Test.

Conclusion

The distinct mechanism of action of this compound, targeting N-type nAChRs, strongly suggests a low likelihood of cross-resistance with other major anthelmintic classes that act on different molecular targets. This positions this compound as a potentially valuable tool in managing anthelmintic resistance, particularly in cases of resistance to benzimidazoles, macrocyclic lactones, or L-type nAChR agonists like levamisole and pyrantel. However, there is a clear need for direct comparative studies that evaluate the efficacy of this compound on well-characterized resistant nematode populations to provide definitive quantitative data and further validate this hypothesis. Such studies would be invaluable for developing evidence-based strategies for sustainable parasite control.

References

Navigating the Landscape of Soil-Transmitted Helminth Treatments: A Comparative Safety Analysis of Oxantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing global effort to combat soil-transmitted helminth (STH) infections, which affect over a billion people worldwide, the safety and efficacy of anthelmintic drugs are of paramount importance. This guide provides a detailed comparison of the safety profile of Oxantel Pamoate, a re-emerging treatment, with other commonly used STH therapies, including albendazole, mebendazole, and ivermectin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.

This compound, a tetrahydropyrimidine derivative, has demonstrated a favorable safety profile in multiple clinical studies, particularly in the treatment of Trichuris trichiura (whipworm), an STH notoriously difficult to eradicate with standard benzimidazole treatments.[1][2][3][4] Its primary mode of action involves agonizing nicotinic acetylcholine receptors in nematodes, leading to spastic paralysis and subsequent expulsion of the worms.[5][6] A key feature contributing to its safety is its low systemic bioavailability, meaning it acts locally within the gastrointestinal tract with minimal absorption into the bloodstream.[4][5]

Comparative Safety Data

Clinical trials have consistently shown that this compound is well-tolerated.[1][7] Adverse events are generally mild and transient. The most commonly reported side effects include abdominal cramps and headaches.[2][8] The following tables summarize the quantitative data on adverse events from comparative clinical trials.

Treatment GroupPrimary Adverse Events ReportedPercentage of Participants Reporting Adverse EventsReference
This compound (monotherapy)Mild adverse events10% (2 hours post-treatment), 4% (24 hours post-treatment)[1]
This compound + AlbendazoleAbdominal cramps, headache18.2% (abdominal cramps), 10.9% (headache)[8]
Albendazole + IvermectinAbdominal cramps, headache12.0% (abdominal cramps), 4.6% (headache)[8]
Albendazole + MebendazoleAbdominal cramps, headache9.3% (abdominal cramps), 5.6% (headache)[8]
Mebendazole (monotherapy)Abdominal cramps, headache14.5% (abdominal cramps), 6.4% (headache)[8]

Table 1: Comparison of Adverse Events in a Four-Arm Randomized Controlled Trial

Treatment GroupParticipants Reporting Any Adverse EventMost Common Adverse EventsReference
This compound + Albendazole30.9% (across all groups)Not specified for this arm alone[3][9]
This compound (monotherapy)15.8% (24 hours post-treatment)Headache, abdominal cramps[2]
Albendazole (monotherapy)Not specifiedNot specified[3]
Mebendazole (monotherapy)Not specifiedNot specified[3]

Table 2: Adverse Events Reported in a Double-Blind Trial on Pemba Island, Tanzania

Efficacy Against Trichuris trichiura

A significant advantage of this compound is its high efficacy against T. trichiura, a key area where other anthelmintics fall short.

TreatmentCure Rate (%)Egg Reduction Rate (%)Reference
This compound (25 mg/kg)6097.5[1]
This compound (30 mg/kg)5998.8[1]
This compound + Albendazole31.296.0[3]
Albendazole2.645.0[3]
Mebendazole11.875.0[3]
Albendazole + Ivermectin27.594.5[8]
Albendazole + this compound68.599.2[8]

Table 3: Comparative Efficacy Against Trichuris trichiura

Experimental Protocols

The data presented is derived from rigorously designed clinical trials. A typical study methodology is outlined below:

Randomized, Controlled, Single- or Double-Blind Trial:

  • Participants: School-aged children infected with T. trichiura, often with concomitant STH infections.[1][3]

  • Inclusion Criteria: Confirmed T. trichiura infection via stool sample analysis (e.g., Kato-Katz method).[10]

  • Exclusion Criteria: Presence of major systemic illness, known allergies to study medications, or recent use of anthelmintic drugs.[10]

  • Treatment Arms: Participants are randomly assigned to receive one of the following treatments:

    • This compound (various dosages, e.g., 15-30 mg/kg).[1]

    • This compound in combination with another anthelmintic (e.g., 400 mg albendazole).[3]

    • Standard-of-care anthelmintic (e.g., 500 mg mebendazole or 400 mg albendazole).[3]

    • Placebo.[1]

  • Data Collection:

    • Efficacy: Stool samples are collected before treatment and at a follow-up period (e.g., 14-21 days) to determine cure rates (absence of eggs) and egg-reduction rates.[3]

    • Safety: Adverse events are monitored and recorded at specific time points after treatment (e.g., 2, 24, and 48 hours) through questionnaires and clinical assessment.[1][3]

  • Statistical Analysis: Cure rates and egg-reduction rates are compared between treatment groups using appropriate statistical tests.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_parasite Parasite Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (N-type) Muscle_Cell Muscle Cell nAChR->Muscle_Cell Continuous Depolarization Paralysis Paralysis Muscle_Cell->Paralysis Leads to Oxantel_Pamoate This compound Oxantel_Pamoate->nAChR Binds and Activates Expulsion Expulsion Paralysis->Expulsion Results in

Caption: Mechanism of action of this compound on the nematode neuromuscular junction.

G Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (Stool Samples, Clinical Assessment) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Albendazole) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Placebo) Randomization->Treatment_C Follow_Up Follow-Up Assessment (Stool Samples, Adverse Events) Treatment_A->Follow_Up Treatment_B->Follow_Up Treatment_C->Follow_Up Analysis Data Analysis (Efficacy and Safety) Follow_Up->Analysis

Caption: Generalized workflow of a randomized controlled trial for STH treatments.

Conclusion

The available evidence strongly suggests that this compound, both as a monotherapy and in combination with albendazole, possesses a favorable safety profile characterized by mild and infrequent adverse events.[1][3][4] Its superior efficacy against Trichuris trichiura addresses a critical gap in the current arsenal of STH treatments.[2][11] For researchers and drug development professionals, this compound represents a promising candidate for inclusion in large-scale STH control programs, warranting further investigation and consideration.

References

Validating the In Vitro to In Vivo Correlation of Oxantel Pamoate's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Oxantel Pamoate, a narrow-spectrum anthelmintic, against various helminths. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other commercially available anthelmintic drugs. This information is intended to aid researchers in validating the in vitro to in vivo correlation (IVIVC) of this compound's efficacy and to inform the design of future anthelmintic drug development studies.

Executive Summary

This compound demonstrates potent in vitro and in vivo activity, particularly against the whipworm Trichuris muris. Its mechanism of action involves targeting the nicotinic acetylcholine receptors (nAChRs) of nematodes, leading to spastic paralysis and expulsion of the worm.[1][2] This guide presents a detailed analysis of its efficacy in comparison to broad-spectrum anthelmintics such as albendazole, mebendazole, and levamisole. While this compound shows excellent trichuricidal properties, its efficacy against hookworms is limited, necessitating combination therapies for broader coverage.[3][4]

Comparative Efficacy Data

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its alternatives against various helminth species.

Table 1: In Vitro Efficacy (IC50 in µg/mL)
DrugTrichuris murisAncylostoma ceylanicumNecator americanus
This compound 2.35 (L4 larvae) [5]>100 (Adults) 11.80 (Adults) [3]
Albendazole>200 (L3 & Adults)>100 (Adults)>100 (L3 & Adults)
Mebendazole>200Not AvailableNot Available
Levamisole33.1 (L3), 16.5 (Adults)>100 (Adults)0.5 (L3), 13.4 (Adults)
Pyrantel Pamoate95.5 (L3), 34.1 (Adults)>100 (Adults)2.0 (L3), 7.6 (Adults)

L3: Third-stage larvae; L4: Fourth-stage larvae

Table 2: In Vivo Efficacy (ED50 in mg/kg)
DrugTrichuris muris (in mice)
This compound 4.7 [3][4]
Albendazole345[6]
Mebendazole79[6]
Levamisole46[6]
Pyrantel Pamoate>300[6]
Ivermectin4[6]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate reproducibility and further research.

In Vitro Adult Worm Motility Assay

This assay assesses the direct effect of a compound on the viability of adult helminths.

Materials:

  • Adult worms (e.g., Trichuris muris)

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics

  • Test compounds (this compound and others) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well culture plates

  • Inverted microscope

Procedure:

  • Worm Collection: Isolate adult worms from the intestines of infected host animals.

  • Washing: Wash the worms several times in pre-warmed culture medium to remove host debris.

  • Incubation: Place individual or small groups of worms into the wells of a multi-well plate containing the culture medium.

  • Drug Addition: Add the test compounds at various concentrations to the wells. Include a solvent control and a negative control (medium only).

  • Observation: Observe the motility of the worms under an inverted microscope at regular intervals (e.g., 24, 48, 72 hours). Motility is typically scored on a scale from 0 (no movement) to 4 (vigorous movement).

  • Data Analysis: Calculate the percentage of worm motility inhibition for each concentration and determine the IC50 value, which is the concentration of the drug that inhibits worm motility by 50%.

In Vivo Fecal Egg Count Reduction Test (FECRT) in a Murine Model

This test evaluates the efficacy of an anthelmintic in reducing the number of helminth eggs in the feces of infected animals.

Materials:

  • Mice experimentally infected with a specific helminth (e.g., Trichuris muris)

  • Test compounds (this compound and others) formulated for oral administration

  • McMaster counting chambers

  • Saturated salt solution (flotation fluid)

  • Microscope

Procedure:

  • Pre-treatment Fecal Collection: Collect individual fecal samples from each infected mouse before treatment.

  • Fecal Egg Count (FEC): Perform a fecal egg count for each sample using the McMaster technique to determine the baseline egg shedding.

  • Animal Grouping: Randomly assign mice to different treatment groups, including a vehicle control group.

  • Drug Administration: Administer the test compounds orally to the respective groups at predetermined dosages.

  • Post-treatment Fecal Collection: Collect fecal samples from all mice at a specified time point after treatment (e.g., 7-14 days).

  • Post-treatment FEC: Perform a second fecal egg count on the post-treatment samples.

  • Data Analysis: Calculate the percentage of fecal egg count reduction for each treatment group using the formula: ((Pre-treatment FEC - Post-treatment FEC) / Pre-treatment FEC) x 100. The ED50, the dose that causes a 50% reduction in egg count, can then be calculated.

Visualizing the IVIVC Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for validating the in vitro to in vivo correlation and the signaling pathway of this compound.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis invitro_assay Adult Worm Motility Assay ic50_determination IC50 Determination invitro_assay->ic50_determination correlation IVIVC Model Development ic50_determination->correlation In Vitro Data animal_model Infected Mouse Model (e.g., T. muris) fecrt Fecal Egg Count Reduction Test animal_model->fecrt ed50_determination ED50 Determination fecrt->ed50_determination ed50_determination->correlation In Vivo Data

Caption: Experimental workflow for establishing the in vitro to in vivo correlation (IVIVC).

Oxantel_Pathway oxantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) oxantel->nAChR Binds to and activates depolarization Membrane Depolarization nAChR->depolarization ca_influx Ca2+ Influx depolarization->ca_influx paralysis Spastic Paralysis ca_influx->paralysis expulsion Worm Expulsion paralysis->expulsion

Caption: Signaling pathway of this compound leading to worm expulsion.

Conclusion

The data presented in this guide confirms the potent trichuricidal properties of this compound, with a strong correlation observed between its in vitro and in vivo efficacy against T. muris. The detailed experimental protocols and comparative data serve as a valuable resource for researchers working on the development of new anthelmintic drugs and for the validation of in vitro screening assays as predictive models for in vivo efficacy. The limited spectrum of activity of this compound highlights the continued need for combination therapies to address the challenge of polyparasitism in human and veterinary medicine. Further research into synergistic drug combinations with this compound is warranted to develop more effective and broad-spectrum anthelmintic treatments.

References

A Head-to-Head Comparison of Oxantel Pamoate and Levamisole Against Whipworm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of soil-transmitted helminth (STH) infections, particularly those caused by the whipworm Trichuris trichiura, remains a significant public health challenge. Standard anthelmintics like albendazole and mebendazole exhibit disappointingly low efficacy against this parasite, necessitating the exploration and re-evaluation of alternative therapeutic agents.[1][2] This guide provides a detailed, data-driven comparison of two such agents: Oxantel Pamoate and levamisole, focusing on their performance against whipworm based on available experimental data.

Mechanism of Action: A Tale of Two Agonists

Both this compound and levamisole belong to the class of anthelmintics known as nicotinic acetylcholine receptor (nAChR) agonists. Their primary mode of action involves binding to and activating these receptors on the muscle cells of nematodes. This activation leads to a constant state of muscle contraction (spastic paralysis), rendering the worms unable to maintain their position within the host's gut, leading to their expulsion.[1][3][4]

Despite sharing a common overarching mechanism, they exhibit different affinities for nAChR subtypes. Oxantel is characterized as an N-subtype AChR agonist, while levamisole targets the L-subtype.[5][6] This difference in receptor specificity may contribute to variations in their efficacy and spectrum of activity. Levamisole is also known to have immunomodulatory effects, restoring depressed immune function, though this is less central to its direct anthelmintic action.[3][6][7]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell (Nematode) cluster_2 Drug Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (N- or L-Subtype) ACh->nAChR Binds IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Depolarization Depolarization IonChannel->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Oxantel This compound Oxantel->nAChR Agonist (N-type) Levamisole Levamisole Levamisole->nAChR Agonist (L-type)

Mechanism of action for cholinergic anthelmintics.

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized in vitro and in vivo experimental models. The murine whipworm, Trichuris muris, serves as a common model for studying drugs intended for human trichuriasis.

In Vitro Drug Sensitivity Assay (Larval Motility)

This assay provides a rapid and ethical method for screening anthelmintic compounds by assessing their effect on the viability of larval stage worms.

Methodology:

  • Egg Hatching: T. muris eggs are embryonated and subsequently hatched to release first-stage larvae (L1). Hatching can be induced by co-culturing the eggs with Escherichia coli.[8][9]

  • Drug Exposure: The assay is conducted in 96-well plates. Approximately 25 L1 larvae are added to each well in a suitable culture medium.[8]

  • Incubation: Solutions of this compound and levamisole at various concentrations are added to the wells. Control wells contain the drug solvent (e.g., 0.5% DMSO). The plates are incubated at 37°C for a period of 24 to 72 hours.[1][8]

  • Viability Assessment: Larval motility is assessed microscopically at set time points. A reduction in motility is indicative of drug activity. The concentration that inhibits 50% of the larval motility (IC50) is then calculated.[1][8]

In Vivo Efficacy Assay (T. muris Infected Mouse Model)

This model assesses the drug's effectiveness within a living host, providing data on crucial parameters like dose-response and worm burden reduction.

Methodology:

  • Infection: Laboratory mice (e.g., MF1 or C57BL/6 strains) are experimentally infected via oral gavage with embryonated T. muris eggs.

  • Drug Administration: Following a pre-patent period to allow the infection to establish (typically 35-42 days), the infected mice are treated with single oral doses of this compound or levamisole.

  • Efficacy Evaluation: Several days post-treatment (e.g., 7 days), the efficacy is determined by:

    • Worm Burden Reduction (WBR): Mice are euthanized, and the large intestines are examined to count the remaining adult worms. The WBR is calculated by comparing the mean number of worms in the treated group to the untreated control group.[5]

    • Egg Reduction Rate (ERR): Fecal samples are collected before and after treatment. The number of eggs per gram of feces is determined using techniques like the Kato-Katz method. The ERR reflects the reduction in the parasite's reproductive capacity.[10][11]

    • Effective Dose (ED50): By testing a range of doses, the ED50—the dose required to clear 50% of the worm burden—can be calculated.[5][12]

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Hatch T. muris Eggs (L1 Larvae) A2 Expose Larvae to Drugs in 96-well plates A1->A2 A3 Incubate at 37°C (24-72h) A2->A3 A4 Microscopic Assessment of Larval Motility A3->A4 A5 Calculate IC50 A4->A5 B1 Infect Mice with T. muris Eggs B2 Administer Oral Dose of Drugs B1->B2 B3 Euthanize & Count Worms (Post-treatment) B2->B3 B4 Calculate WBR & ED50 B3->B4

Experimental workflows for evaluating anthelmintic efficacy.

Quantitative Efficacy Comparison

Experimental data consistently demonstrates the superior efficacy of this compound against Trichuris species compared to levamisole, both in vitro and in vivo.

In Vitro Efficacy against T. muris

The half-maximal inhibitory concentration (IC50) values reveal a significantly higher potency for this compound.

CompoundLarval StageIC50 (µg/mL)IC50 (µM)Citation(s)
This compound L10.05-[8][9]
This compound L42.353.9[1][13]
Levamisole L11.75 - 1.8-[8][9]
Levamisole Adult-80.8[13]
In Vivo Efficacy against T. muris (Mouse Model)

The in vivo data from the T. muris mouse model corroborates the in vitro findings, highlighting a much lower effective dose for this compound.

CompoundEfficacy MetricValueCitation(s)
This compound ED504.0 - 4.7 mg/kg[1][5][12]
Levamisole ED5046 mg/kg[12]
This compound WBR @ 10 mg/kg93%[1]
Clinical Efficacy against T. trichiura (Human Trials)

While direct head-to-head clinical trials are limited, data from separate studies suggest this compound holds a significant efficacy advantage over levamisole for treating human trichuriasis.

TreatmentCure Rate (CR)Egg Reduction Rate (ERR)Citation(s)
This compound 26.3% - 76%85%[14][15]
Levamisole (single dose)21.8%66.5%[10][16]
Oxantel-Pyrantel Pamoate 47.6%86.2%[10][16]
*Efficacy varies by study and dosage.

Head-to-Head Summary

The following diagram provides a logical summary of the key comparative aspects of this compound and levamisole as trichuricidal agents.

cluster_oxantel This compound cluster_levamisole Levamisole O_Mech N-type nAChR Agonist Comparison Comparison vs. Whipworm O_Mech->Comparison O_Potency High Potency O_Potency->Comparison Superior O_InVitro IC50: 0.05 µg/mL (L1) O_InVitro->O_Potency O_InVivo ED50: ~4.7 mg/kg O_InVivo->O_Potency O_Spectrum Narrow Spectrum (Excellent vs. Trichuris) O_Spectrum->Comparison L_Mech L-type nAChR Agonist L_Mech->Comparison L_Potency Lower Potency L_Potency->Comparison L_InVitro IC50: 1.75 µg/mL (L1) L_InVitro->L_Potency L_InVivo ED50: 46 mg/kg L_InVivo->L_Potency L_Spectrum Broader Spectrum (Ascaris, Hookworm) L_Spectrum->Comparison

Key comparative features of this compound and levamisole.

Conclusion

The available preclinical and clinical data strongly indicate that this compound is a more potent and effective agent against whipworm (Trichuris spp.) than levamisole. Its in vitro IC50 is substantially lower, and its in vivo ED50 in the mouse model is approximately tenfold lower than that of levamisole.[12] While levamisole has activity against a broader range of nematodes, its efficacy in treating trichuriasis is poor.[10][16]

For drug development professionals seeking to address the therapeutic gap in whipworm treatment, this compound represents a highly promising candidate. Its high trichuricidal activity warrants its revival and further investigation, particularly in combination therapies to provide broad-spectrum STH coverage, as it lacks activity against hookworms.[2][5]

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Oxantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Oxantel Pamoate, a substance considered hazardous, to ensure the safety of laboratory personnel and minimize environmental impact. Adherence to these guidelines is critical for regulatory compliance and responsible scientific practice.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has regulations concerning controlled substances, although this compound is not listed as such.[1][3] A key EPA regulation, often referred to as Subpart P, provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities, notably prohibiting the flushing of such waste down drains.[1]

Step-by-Step Disposal Protocol for this compound

Given that this compound is considered a hazardous substance, a cautious and systematic approach to its disposal is required.[4] The following steps outline the recommended procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes protective clothing, gloves, safety glasses, and a dust respirator to avoid inhalation and skin contact.[4][5]

  • Waste Segregation: Do not mix this compound waste with non-hazardous solid waste. It must be segregated as hazardous pharmaceutical waste. Between five and ten percent of all pharmaceutical waste is deemed hazardous by the EPA, based on the medication's chemical properties.[1]

  • Containment:

    • Solid Waste: Place unused or expired this compound powder in a suitable, clearly labeled, and sealed container for disposal.[4][6]

    • Contaminated Materials: Any materials used in handling, such as contaminated gloves, wipes, or labware, should also be placed in the designated hazardous waste container.

    • Spills: In case of a spill, use dry clean-up procedures to avoid generating dust. Dampening the powder with water before sweeping is recommended.[4] The collected material must be placed in a suitable container for disposal.[4] Alert personnel in the area and, for major spills, notify emergency responders.[4]

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials, pending pickup by a licensed waste management company.

  • Final Disposal: The primary and recommended method for disposing of hazardous pharmaceutical waste is through a licensed medical incineration site.[1][3] Do not dispose of this compound in a sanitary landfill unless it is specifically permitted for this type of waste, and never discharge it into sewer systems or drains.[3][5]

  • Consultation and Documentation:

    • Consult your institution’s Environmental Health and Safety (EHS) department for specific internal procedures.

    • Contact a licensed chemical waste management company to arrange for pickup and disposal. These companies are responsible for the entire process, from packaging and transport to final treatment.[7]

    • Maintain detailed records of all disposed hazardous materials as required by institutional policy and regulatory agencies.

Quantitative Data Summary

While specific quantitative data on the environmental fate or disposal of this compound is limited in publicly available literature, the following table summarizes key properties of the compound.

PropertyDataSource
Chemical Formula C₂₃H₁₆O₆·C₁₃H₁₆N₂O[8]
Molecular Weight 604.65 g/mol [8]
Solubility DMSO: 41.67 mg/mL (68.92 mM) Water: < 0.1 mg/mL (insoluble)[9]
In Vivo Activity (mice) ED₅₀ against T. muris: 4.7 mg/kg[10][11]
Transport Information Not regulated for transport of dangerous goods (DOT, IATA, IMDG).[4][5]
Hazard Classification Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4]

Experimental Protocols

The provided search results do not contain detailed experimental protocols for the disposal or degradation of this compound. Disposal procedures for chemical waste are typically guided by regulatory frameworks and safety data sheets rather than peer-reviewed experimental studies. The protocol provided above is based on established guidelines for hazardous pharmaceutical waste management.[1][2][3][4]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Segregation & Containment cluster_disposal Final Disposal Path cluster_prohibited Prohibited Actions start This compound Waste Generated identify Identify as Hazardous Pharmaceutical Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Respirator) identify->ppe no_sewer DO NOT Dispose in Sewer/Drain identify->no_sewer no_trash DO NOT Mix with General Trash identify->no_trash segregate Segregate from Non-Hazardous Waste ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Secure, Designated Area container->storage contact Contact Licensed Waste Management Company storage->contact incinerate Arrange for High-Temperature Incineration contact->incinerate

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxantel Pamoate, a potent anthelmintic agent. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.

This compound is a pale-yellow crystalline powder that is practically insoluble in water.[1][2] While it is primarily used in veterinary medicine to treat intestinal worm infections, it is considered a hazardous substance, and appropriate safety precautions must be taken during handling.[1][2][3][4]

Personal Protective Equipment (PPE) at a Glance

A multi-layered approach to personal protection is crucial when working with this compound to prevent skin contact, inhalation, and eye exposure.[1][5][6][7][8] The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or low-protein, powder-free latex gloves.[1] Consider double gloving.[1]Prevents direct skin contact. Nitrile gloves are preferred for individuals with latex allergies.[1]
Eye Protection Chemical safety goggles or a full-face shield.[1][5]Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved particulate respirator is recommended, especially when handling powders or if dust generation is likely.[1][5][6][7] For large spills or in poorly ventilated areas, a chemical cartridge-type respirator may be necessary.[8]Minimizes the risk of inhaling fine particles of the compound.
Body Protection A lab coat or coveralls that are buttoned at the collar and cuffs.[1] For larger quantities (over 1 kg) or manufacturing operations, disposable coveralls with low permeability are recommended.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Protective shoe covers.[1]Prevents the tracking of contaminants outside the laboratory.

Step-by-Step Handling and Storage Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1]

  • Avoid storing it with oxidizing agents, as this can create an ignition risk.[1]

  • Ensure all containers are clearly labeled.[1]

Weighing and Aliquoting:

  • Perform all weighing and handling of the powder within a certified chemical fume hood or a glove box to minimize dust generation and inhalation.

  • Use dry, clean utensils for scooping and transferring the powder.

  • Avoid any actions that could create dust clouds, which can be an explosion hazard.[1]

General Laboratory Use:

  • Always wear the appropriate PPE as outlined in the table above.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]

Emergency Procedures: A Clear Path to Safety

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin and hair with running water for at least 15 minutes. If irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. Encourage them to blow their nose to clear their breathing passages. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response:

The immediate and correct response to a spill is critical to contain the hazard and prevent further exposure.

Caption: Workflow for handling this compound spills.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

  • Containerizing Waste: Collect all contaminated materials (e.g., used gloves, paper towels, disposable coveralls) and excess this compound in a clearly labeled, sealed container.

  • Disposal: Do not dispose of this compound down the drain.[1] Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Decontamination: Thoroughly clean all non-disposable equipment and work surfaces that have come into contact with this compound using soap and water. Collect all cleaning materials for proper disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxantel Pamoate
Reactant of Route 2
Oxantel Pamoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。